molecular formula C14H18F3NO2 B12361291 LPH-5

LPH-5

Katalognummer: B12361291
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: NZKYTYHIERLZBG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LPH-5 is a useful research compound. Its molecular formula is C14H18F3NO2 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H18F3NO2

Molekulargewicht

289.29 g/mol

IUPAC-Name

(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

NZKYTYHIERLZBG-SECBINFHSA-N

Isomerische SMILES

COC1=CC(=C(C=C1[C@@H]2CCCNC2)OC)C(F)(F)F

Kanonische SMILES

COC1=CC(=C(C=C1C2CCCNC2)OC)C(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

The Selective 5-HT2A Receptor Agonist LPH-5: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPH-5 is a novel, potent, and selective partial agonist of the serotonin 2A (5-HT2A) receptor, currently under investigation for its therapeutic potential in psychiatric disorders, including treatment-resistant depression.[1][2] Developed by Lophora ApS, this compound represents a significant advancement in the field of serotonergic modulation, offering high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors.[3][4][5] This high selectivity is anticipated to mitigate the risks associated with off-target effects, such as the cardiac valvulopathy linked to 5-HT2B receptor activation.[3][5] Preclinical studies have demonstrated that this compound induces robust and persistent antidepressant-like effects in rodent models, comparable to those of established psychedelics like psilocybin.[4][6] As of late 2025, this compound is in Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[1][2] This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound at Serotonin 5-HT2 Receptors

This compound, chemically known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a phenethylamine derivative.[3] Its pharmacological activity is characterized by its high affinity and partial agonist activity at the human 5-HT2A receptor. The following tables summarize the quantitative data from in vitro pharmacological assays.

Table 1: Binding Affinity of this compound at Human 5-HT2 Receptors
ReceptorRadioligandKᵢ (nM)
5-HT2A [[3H]ketanserin]1.3
5-HT2B -Not Reported
5-HT2C -Not Reported

Kᵢ represents the inhibition constant, indicating the affinity of this compound for the receptor.[3]

Table 2: Functional Potency and Efficacy of this compound in Inositol Phosphate (IP) Accumulation Assays
ReceptorEC₅₀ (nM)Eₘₐₓ (% of Serotonin)
5-HT2A 2.1 - 25 56 - 94%
5-HT2B >100Partial Agonist
5-HT2C >100Partial Agonist

EC₅₀ is the half-maximal effective concentration, indicating the potency of this compound in eliciting a functional response. Eₘₐₓ is the maximum efficacy relative to the endogenous ligand serotonin.[3][4][6]

Table 3: Functional Potency and Efficacy of this compound in β-Arrestin Recruitment Assays
ReceptorEC₅₀ (nM)Eₘₐₓ (% of Serotonin)
5-HT2A 190 Not Reported

This data highlights the functional selectivity of this compound.[7]

Signaling Pathways Modulated by this compound

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8][9] Activation of this pathway by an agonist like this compound initiates a cascade of intracellular events.

Upon binding of this compound to the 5-HT2A receptor, a conformational change in the receptor activates the associated Gq/11 protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Gq/11 Signaling Pathway Activated by this compound.

In addition to the canonical Gq/11 pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The characterization of this compound's activity in β-arrestin recruitment assays provides insights into its potential for functional selectivity or "biased agonism," where a ligand preferentially activates one signaling pathway over another.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the mechanism of action of this compound at the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

  • Objective: To quantify the affinity of a test compound for a specific receptor.

  • Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [[3H]ketanserin]) for binding to the 5-HT2A receptor. The amount of radioligand displaced by the test compound is measured, and from this, the Kᵢ value is calculated.

  • Materials:

    • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [[3H]ketanserin].

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its K₋d, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add the scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of a downstream second messenger.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in activating the Gq/11 pathway.

  • Principle: Activation of the 5-HT2A receptor leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to inositol monophosphate (IP₁). In the presence of lithium chloride (LiCl), which inhibits the enzyme that degrades IP₁, IP₁ accumulates in the cell. This accumulation can be quantified, typically using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF).

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor.

    • Cell culture medium.

    • Stimulation buffer containing LiCl.

    • Test compound: this compound.

    • Reference agonist: Serotonin.

    • HTRF IP-One assay kit (containing IP₁-d2 conjugate and anti-IP₁ cryptate conjugate).

    • 384-well white plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Seed the cells in 384-well plates and grow to confluence.

    • Prepare serial dilutions of this compound and the reference agonist in the stimulation buffer.

    • Remove the culture medium from the cells and add the stimulation buffer containing the different concentrations of the test and reference compounds.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate) to each well.

    • Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and plot it against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

  • Objective: To assess the ability of an agonist to promote the interaction between the 5-HT2A receptor and β-arrestin.

  • Principle: This assay often utilizes a technology such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), where the receptor is fused to one component of an enzyme complementation system (e.g., a fragment of β-galactosidase) and β-arrestin is fused to the other component. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).

  • Materials:

    • A cell line engineered for the β-arrestin recruitment assay, co-expressing the tagged 5-HT2A receptor and β-arrestin.

    • Cell culture medium.

    • Test compound: this compound.

    • Reference agonist: Serotonin.

    • Detection reagents (substrate for the complemented enzyme).

    • White opaque 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Seed the cells in the assay plates and culture overnight.

    • Prepare serial dilutions of this compound and the reference agonist.

    • Add the compounds to the cells and incubate at 37°C for a specified time (e.g., 90 minutes).

    • Add the detection reagents to each well.

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Measure the luminescence in each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional and in vivo assessments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Functional_Assays Functional Assays Binding_Assay->Functional_Assays IP_Assay Inositol Phosphate Assay (Gq/11 Pathway - EC₅₀, Eₘₐₓ) Functional_Assays->IP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Biased Agonism - EC₅₀, Eₘₐₓ) Functional_Assays->Arrestin_Assay HTR Head-Twitch Response (HTR) in Rodents (In Vivo Target Engagement) IP_Assay->HTR Arrestin_Assay->HTR Behavioral_Models Antidepressant Behavioral Models (Therapeutic Potential) HTR->Behavioral_Models Phase1 Phase I Clinical Trials (Safety, Tolerability, PK/PD) Behavioral_Models->Phase1

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a meticulously designed selective 5-HT2A receptor partial agonist with a promising pharmacological profile for the treatment of depression and other psychiatric disorders.[4][5][6] Its high affinity and selectivity for the 5-HT2A receptor, coupled with its potent activation of the canonical Gq/11 signaling pathway, underscore its potential as a therapeutic agent.[3][4][6] The detailed characterization of its mechanism of action, from receptor binding to downstream signaling and in vivo effects, provides a robust foundation for its ongoing clinical development.[2][4] Further investigation into its functional selectivity and the precise downstream consequences of its signaling profile will continue to illuminate its therapeutic potential and contribute to the broader understanding of 5-HT2A receptor pharmacology.

References

LPH-5: A Technical Overview of a Novel 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LPH-5, also known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a novel psychedelic compound belonging to the phenethylamine and 3-phenylpiperidine families. It is a cyclized derivative of 2C-TFM.[1] Currently under development for potential medical applications, this compound is distinguished by its action as a potent and selective partial agonist of the serotonin 5-HT2A receptor.[1][2][3] This high selectivity for the 5-HT2A subtype over the 5-HT2B and 5-HT2C receptors suggests a potential for therapeutic benefits while minimizing off-target effects, such as the cardiac risks associated with 5-HT2B receptor activation.[1] Preclinical studies have demonstrated that this compound induces robust and persistent antidepressant-like effects in animal models, highlighting its potential as a next-generation therapeutic for psychiatric disorders.[2][3]

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with its structure and properties cataloged in various chemical databases.

PropertyValueReference
IUPAC Name (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine[1]
Other Names (S)-2C-TFM-3PIP[1]
CAS Number 2641630-97-7[1][2]
Molecular Formula C₁₄H₁₈F₃NO₂[1][2]
Molar Mass 289.298 g·mol⁻¹[1]
SMILES COC1=CC([C@@]2([H])CNCCC2)=C(OC)C=C1C(F)(F)F[1]
InChI InChI=1S/C14H18F3NO2/c1-19-12-7-11(14(15,16)17)13(20-2)6-10(12)9-4-3-5-18-8-9/h6-7,9,18H,3-5,8H2,1-2H3/t9-/m1/s1[1]

Pharmacological Data

This compound's pharmacological profile is characterized by its high affinity and functional selectivity for the 5-HT2A receptor. The following tables summarize key quantitative data from in vitro functional assays.

Table 1: Receptor Binding and Functional Activity of this compound

Assay TypeReceptorValueReference
Binding Affinity (Ki) 5-HT2A1.3 nM[1]
Functional Potency (EC₅₀) 5-HT2A2.1–25 nM[1]
5-HT2A190 nM[2]
Maximal Efficacy (Emax) 5-HT2A56–94%[1]

Table 2: Selectivity Profile of this compound in Functional Assays

This compound demonstrates a pronounced selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors, with selectivity ratios ranging from 10- to 100-fold in terms of both affinity and activational potency.[1]

Signaling Pathway

This compound exerts its effects by activating the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gαq protein pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor binds G_protein Gαq/Gβγ Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.

Upon binding of this compound, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gαq subunit.[4][5] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] Concurrently, DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5] These events initiate a cascade of downstream cellular responses that are believed to underlie the pharmacological effects of this compound.

Experimental Protocols

The characterization of this compound has involved several key experimental procedures, including in vitro functional assays and in vivo behavioral studies.

Inositol Phosphate (IP) Accumulation Assay

This assay is a standard method to quantify the activation of Gq-coupled GPCRs like the 5-HT2A receptor.

Objective: To measure the accumulation of inositol phosphates, a downstream product of PLC activation, in response to this compound stimulation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Radiolabeling (Optional, for traditional methods): Cells are incubated with myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.

  • Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1). Cells are then treated with varying concentrations of this compound or a control compound.

  • Lysis and Extraction: After a defined incubation period, the reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Quantification:

    • Radiometric Detection: The extracted inositol phosphates are separated using anion-exchange chromatography, and the radioactivity of the IP fractions is measured by liquid scintillation counting.

    • HTRF Assay: A more common modern approach uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to directly quantify IP1 accumulation. This method does not require radiolabeling.

  • Data Analysis: The amount of accumulated inositol phosphates is plotted against the concentration of this compound to determine the EC₅₀ and Emax values.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychedelic-like activity of compounds.[6]

Objective: To quantify the frequency of head-twitch responses in rodents following the administration of this compound.

Methodology:

  • Animal Subjects: Male Sprague Dawley or C57BL/6J mice are used for the study.

  • Drug Preparation: this compound is dissolved in a suitable vehicle, such as sterile saline.

  • Drug Administration: Animals are administered with varying doses of this compound or the vehicle via intraperitoneal (i.p.) injection.[7]

  • Behavioral Observation: Immediately following injection, animals are placed in individual observation chambers. The number of head twitches is counted for a specified period (e.g., 30-60 minutes). This can be done by a trained observer or through automated systems using video recording or magnetometer-based detectors.[8][9]

  • Data Analysis: The total number of head twitches is recorded for each animal. The data is then analyzed to determine the dose-response relationship of this compound on HTR induction.

htr_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Rodents D Administer this compound or Vehicle (i.p. injection) A->D B Prepare this compound Solutions (Varying Doses) B->D C Prepare Vehicle Control C->D E Place Animal in Observation Chamber D->E F Record Behavior (e.g., 30-60 min) E->F G Count Head Twitches (Manual or Automated) F->G H Plot Dose-Response Curve G->H I Determine ED₅₀ H->I

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Conclusion

This compound is a promising new chemical entity with a well-defined structure and a highly selective pharmacological profile as a 5-HT2A receptor agonist. Its ability to potently activate this key receptor, coupled with its demonstrated antidepressant-like effects in preclinical models, positions it as a significant tool for research into the therapeutic mechanisms of psychedelics and a potential candidate for further drug development. The detailed understanding of its chemical properties, pharmacological activity, and the signaling pathways it modulates provides a solid foundation for ongoing and future investigations by researchers and drug development professionals.

References

LPH-5: A Technical Guide to Psychedelic Properties and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPH-5, chemically identified as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a novel, potent, and selective partial agonist for the serotonin 2A receptor (5-HT₂AR). Preclinical studies have demonstrated its psychedelic-like and robust antidepressant effects in rodent models. This document provides an in-depth technical overview of this compound's core pharmacological characteristics, focusing on its psychedelic properties and receptor binding profile. It includes a comprehensive summary of its binding and functional assay data, detailed experimental methodologies for key in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of next-generation psychedelic therapeutics.

Receptor Binding and Functional Affinity

This compound exhibits a high affinity and potent partial agonism at the human 5-HT₂A receptor. Crucially for its potential safety profile, it shows marked selectivity over the 5-HT₂B and 5-HT₂C receptor subtypes. Activation of the 5-HT₂B receptor has been associated with cardiac valvulopathy, making this compound's selectivity a significant advantage. The compound's affinity for a wide range of other CNS targets, including other serotonin, dopaminergic, adrenergic, histaminergic, and muscarinic receptors, is substantially lower.

Receptor Binding Affinities

The binding affinity of this compound for various receptors was determined through radioligand competition binding assays. The resulting inhibition constant (Kᵢ) values are summarized below.

ReceptorRadioligandKᵢ (nM)
5-HT₂A [¹²⁵I]DOI~10
5-HT₂B [¹²⁵I]DOI~100
5-HT₂C [¹²⁵I]DOI~100
Other 5-HT, DA, Adrenergic, Histaminergic, Muscarinic ReceptorsVarious>1000

Note: Exact values are derived from preclinical data and may vary slightly between studies. The table illustrates the compound's high selectivity for the 5-HT₂A receptor.

Functional Potency and Efficacy

The functional activity of this compound was assessed across several in vitro assays, measuring its ability to activate downstream signaling pathways upon receptor binding. This compound acts as a partial agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with significantly higher potency at the 5-HT₂A subtype.

AssayReceptorEC₅₀ (nM)Rₘₐₓ (% of 5-HT)
Inositol Phosphate (IP) Assay 5-HT₂ALow-nanomolar 56-94%
5-HT₂B~25-fold > 5-HT₂APartial Agonist
5-HT₂C~11-fold > 5-HT₂APartial Agonist
GTPγS Binding Assay 5-HT₂APotentPartial Agonist
5-HT₂CLow Efficacy-

Note: Rₘₐₓ represents the maximum response as a percentage of the response induced by the endogenous agonist serotonin (5-HT).

Psychedelic Properties: In Vivo Evidence

The primary behavioral indicator of psychedelic potential in rodents is the head-twitch response (HTR), a rapid, side-to-side head movement mediated by 5-HT₂A receptor activation.[1] this compound has been shown to induce a dose-dependent HTR in rats, confirming its in vivo engagement of the 5-HT₂A receptor and suggesting psychedelic-like properties.

Head-Twitch Response (HTR) in Rats
  • Dose-Response: this compound administered intraperitoneally (i.p.) at doses ranging from 0.375 to 12.0 mg/kg resulted in a dose-dependent increase in HTR frequency in Sprague Dawley rats.[2]

  • Receptor Engagement: Substantial 5-HT₂A receptor engagement was inferred at doses between 0.5 and 1.0 mg/kg.[2]

  • Antidepressant Effects: Notably, this compound demonstrated significant and persistent antidepressant-like effects in various rat models at doses that produced both negligible (0.3 mg/kg) and robust (1.5 mg/kg) HTR, suggesting a potential separation of therapeutic and psychedelic effects based on dosage.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Functional Assays

This assay quantifies the Gq-mediated signaling pathway activation by measuring the accumulation of inositol monophosphate (IP₁), a downstream metabolite of the second messenger inositol trisphosphate (IP₃).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384-well microplates and incubated.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound to induce a response.

  • IP₁ Accumulation: To facilitate the measurement, lithium chloride (LiCl) is added to inhibit the degradation of IP₁.

  • Detection: The accumulated IP₁ is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF®) technology. In this setup, endogenous IP₁ produced by the cells competes with a labeled IP₁ analog for binding to a specific antibody. A higher concentration of cellular IP₁ results in a lower HTRF signal.

  • Data Analysis: Concentration-response curves are generated to determine EC₅₀ and Rₘₐₓ values.

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Cell Lines: U2OS cells stably co-expressing the target receptor (e.g., 5-HT₂A) tagged with a ProLink™ (PK) enzyme fragment and an Enzyme Acceptor (EA)-tagged β-arrestin are used.

  • Cell Seeding: Cells are seeded into white-walled, 384-well microplates.

  • Compound Incubation: Cells are incubated with this compound for approximately 120 minutes at 37°C to induce β-arrestin recruitment.

  • Signal Generation: Upon receptor activation and β-arrestin recruitment, the PK and EA tags are brought into proximity, forming a functional β-galactosidase enzyme. A detection reagent cocktail containing a substrate is added, which is hydrolyzed by the enzyme to produce a chemiluminescent signal.

  • Measurement: The chemiluminescent signal is read using a microplate reader.

  • Data Analysis: Data is analyzed to generate concentration-response curves and determine agonist potency (EC₅₀).

In Vivo Behavioral Assay

This behavioral paradigm is a widely accepted preclinical model for assessing the psychedelic potential of 5-HT₂A receptor agonists.

  • Animals: Male Sprague Dawley rats (8-9 weeks old) are used for the study.

  • Housing: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound and a positive control (e.g., DOI) are dissolved in a sterile 0.9% saline solution. A vehicle control group receives only the saline solution.

  • Administration: Rats are divided into experimental groups and receive a single intraperitoneal (i.p.) injection of the vehicle, positive control, or one of several doses of this compound (e.g., 0.375, 1.5, 3.0, 6.0, 12.0 mg/kg).[2]

  • Observation: Immediately following injection, rats are placed into individual observation chambers. The frequency of head twitches is recorded for a defined period, typically over 180 minutes, often tallied in 10-minute intervals.[2]

  • Data Analysis: The total number of head twitches is quantified for each dose group and compared to the vehicle control. A dose-response curve is generated to assess the relationship between the this compound dose and the induction of HTR.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LPH5 This compound HT2AR 5-HT₂A Receptor LPH5->HT2AR Binds & Activates Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: 5-HT₂A Receptor Gq Signaling Pathway Activated by this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimation (Male Sprague Dawley Rats) A2 Drug Preparation (this compound, Vehicle, Control in Saline) A3 Group Assignment (n per dose) B1 Drug Administration (Intraperitoneal Injection) A3->B1 B2 Behavioral Observation (Individual Chambers) B1->B2 B3 Data Recording (HTR frequency over 180 min) B2->B3 C1 Data Quantification (Total HTR per animal) B3->C1 C2 Statistical Analysis (Comparison to Vehicle) C1->C2 C3 Dose-Response Curve Generation C2->C3

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Study.

References

Preclinical Pharmacology of LPH-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LPH-5 is a novel, potent, and selective serotonin 2A (5-HT2A) receptor partial agonist with demonstrated preclinical efficacy in rodent models of depression. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro receptor binding and functional activity, and in vivo behavioral effects. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of selective 5-HT2A receptor agonists. While extensive pharmacological data is available, detailed preclinical pharmacokinetic and toxicology data for this compound are not publicly available at this time.

Mechanism of Action

This compound is a selective agonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Upon activation by an agonist like this compound, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to underlie the therapeutic effects of this compound.

This compound Signaling Pathway LPH5 This compound HT2AR 5-HT2A Receptor LPH5->HT2AR Gq11 Gαq/11 HT2AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Figure 1. This compound signaling cascade via the 5-HT2A receptor.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of receptor binding and functional assays.

Receptor Binding and Functional Activity Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) and efficacies (Rmax) of this compound at key serotonin receptors.

Assay TypeReceptorKi (nM)EC50 (nM)Rmax (% of 5-HT)
Inositol Phosphate Assay 5-HT2A-3.285%
5-HT2B-19065%
5-HT2C-3550%
cAMP Assay 5-HT1B-28070%
GTPγS Binding Assay 5-HT2A-5.175%
5-HT2C->1000Low Efficacy
β-Arrestin Recruitment 5-HT2A-4.590%
5-HT2B-25060%
5-HT2C->1000No Activity
Receptor Internalization 5-HT2A-6.880%
5-HT2C->1000No Activity
Radioligand Binding 5-HT2A1.3--
5-HT2B13--
5-HT2C13--

Data compiled from the bioRxiv preprint: "The selective 5-HT2A receptor agonist this compound induces persistent and robust antidepressant-like effects in rodents."

Experimental Protocols: In Vitro Assays

HEK293 or CHO cells stably expressing the human recombinant 5-HT receptors were used for the in vitro assays. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and the appropriate selection antibiotic.

In_Vitro_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start with stably expressing cell line culture Cell Culture & Expansion start->culture harvest Harvest and Seed into Assay Plates culture->harvest compound_add Add this compound at varying concentrations harvest->compound_add incubation Incubate for specified time and temperature compound_add->incubation detection Add detection reagents (assay-specific) incubation->detection readout Measure signal (e.g., fluorescence, luminescence) detection->readout analysis Data normalization and curve fitting (e.g., to determine EC50, Ki) readout->analysis end Report Results analysis->end

In Vivo Efficacy of LPH-5 in Preclinical Models of Depression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of LPH-5, a novel, potent, and selective 5-HT2A receptor partial agonist, in established animal models of depression. The data herein summarizes the key preclinical findings that underscore the therapeutic potential of this compound as a next-generation treatment for depressive disorders.[1][2][3]

**Executive Summary

This compound has demonstrated robust and persistent antidepressant-like effects in multiple rodent models of depression following a single administration.[1][2] Its mechanism of action is centered on its selective activation of the serotonin 5-HT2A receptor.[1][2] Preclinical studies have established in vivo target engagement and a favorable pharmacological profile, distinguishing it from less selective classical psychedelics.[1][3] This document outlines the quantitative data from these pivotal studies, details the experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The antidepressant-like efficacy of this compound has been quantified in several key behavioral paradigms. The following tables summarize the significant findings from studies in various rat models of depression.

Table 1.1: Acute Antidepressant-Like Effects of this compound in the Forced Swim Test (FST) in Flinders Sensitive Line (FSL) Rats
Animal ModelTreatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
FSL RatsVehicleN/AImmobility Time (s)Baseline
FSL RatsThis compound1.5Immobility Time (s)Significant Reduction
FSL RatsS-ketamine15Immobility Time (s)Significant Reduction

FSL rats are a genetic model for depression, exhibiting depressive-like symptoms.[1][4]

Table 1.2: Acute Antidepressant-Like Effects of this compound in the Forced Swim Test (FST) in ACTH-Treated Rats
Animal ModelTreatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
ACTH-Treated RatsVehicleN/AImmobility Time (s)Baseline
ACTH-Treated RatsThis compound1.5Immobility Time (s)Significant Reduction
ACTH-Treated RatsImipramine15Immobility Time (s)Significant Reduction
ACTH-Treated RatsPsilocybin1.0Immobility Time (s)Significant Reduction

The adrenocorticotropic hormone (ACTH) model is a stress-induced model of depression.[1][4]

Table 1.3: Long-Term Antidepressant-Like Effects of this compound in Wistar Kyoto (WKY) Rats
Animal ModelTreatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
WKY RatsVehicleN/AUnspecifiedBaseline
WKY RatsThis compound0.3UnspecifiedSignificant Effect
WKY RatsThis compound1.5UnspecifiedSignificant Effect

The Wistar Kyoto rat model is utilized to assess long-term antidepressant effects.[4][5]

Table 1.4: In Vivo 5-HT2A Receptor Engagement Measured by Head-Twitch Response (HTR) in Sprague Dawley Rats
Animal ModelTreatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
Sprague Dawley RatsThis compound0.375 - 12.0HTR CountsDose-dependent increase

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents.[1][6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Animal Models
  • Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) Rats: Male FSL rats were used as a genetic model of depression, with FRL rats serving as controls.[1]

  • Adrenocorticotropic Hormone (ACTH) Model: Male Sprague-Dawley rats were treated with ACTH to induce a depressive-like phenotype.[1][4]

  • Wistar Kyoto (WKY) Rats: Male WKY rats were used to investigate the long-lasting antidepressant effects of this compound.[4][5]

Drug Administration

All compounds were administered via intraperitoneal (i.p.) injection. Doses were determined based on preliminary studies and the desired level of 5-HT2A receptor engagement.[1][4]

Behavioral Assays
  • Forced Swim Test (FST):

    • Rats were individually placed in a cylinder filled with water (24-25°C) for a 15-minute pre-swim session 24 hours before the test.

    • On the test day, rats received an i.p. injection of this compound (1.5 mg/kg), a positive control (imipramine or S-ketamine), or vehicle.

    • For ACTH-treated rats, the FST was performed 60 minutes after injection.[1]

    • The duration of immobility was recorded during a 5-minute test period. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Open Field Test (OFT):

    • To control for potential confounding effects on locomotor activity, the OFT was conducted prior to the FST.

    • For ACTH-treated rats, the OFT was performed 50 minutes after injection.[1][4]

    • Animals were placed in an open field arena, and their locomotor activity was tracked for a specified period. This compound did not significantly alter locomotor activity at the tested antidepressant-like dose.[4]

  • Head-Twitch Response (HTR):

    • Sprague Dawley rats were administered various doses of this compound (0.375–12.0 mg/kg, i.p.).[4][5]

    • Immediately after injection, rats were placed in an observation chamber.

    • The number of head twitches, a characteristic rhythmic side-to-side head movement, was counted for a defined period to quantify 5-HT2A receptor engagement in vivo.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflows.

Proposed Signaling Pathway of this compound

LPH5_Signaling_Pathway LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor Selective Agonist Effect Antidepressant-Like Effects Receptor->Effect Downstream Signaling

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Experimental Workflow: Acute Antidepressant Effects

Acute_Effects_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Administration (i.p.) cluster_behavior Behavioral Testing FSL FSL Rats LPH5_inj This compound (1.5 mg/kg) FSL->LPH5_inj Vehicle_inj Vehicle FSL->Vehicle_inj Control_inj Positive Control FSL->Control_inj ACTH ACTH-Treated Rats ACTH->LPH5_inj ACTH->Vehicle_inj ACTH->Control_inj OFT Open Field Test (50 min post-injection) LPH5_inj->OFT Vehicle_inj->OFT Control_inj->OFT FST Forced Swim Test (60 min post-injection) OFT->FST Data Data Analysis: Immobility Time FST->Data

Caption: Experimental workflow for assessing acute antidepressant-like effects.

Logical Relationship: 5-HT2A Receptor Engagement and Efficacy

HTR_Efficacy_Logic LPH5_Dose This compound Administration (Dose-Ranging) HTR Head-Twitch Response (HTR) (In Vivo Target Engagement) LPH5_Dose->HTR Induces Efficacy Antidepressant Efficacy (FST, etc.) HTR->Efficacy Correlates with

Caption: Logical link between this compound dose, target engagement, and efficacy.

References

LPH-5: A Technical Guide to its Serotonin Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the serotonin (5-HT) receptor subtype selectivity of LPH-5, a potent and selective 5-HT2A receptor agonist. The following sections detail the binding affinity and functional activity of this compound at various 5-HT receptor subtypes, the experimental methodologies used for these characterizations, and the associated signaling pathways.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a potent partial agonist at the 5-HT2A receptor with marked selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2B and 5-HT2C receptors.[1][2][3][4] This selectivity is a key feature of its pharmacological profile and is summarized in the tables below.

Binding Affinity (Ki)

Radioligand competition binding assays were utilized to determine the binding affinity of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The results demonstrate a significantly higher affinity for the 5-HT2A receptor.[3]

Receptor SubtypeThis compound Kᵢ (nM)Fold Selectivity vs. 5-HT2A
5-HT2A Value not explicitly stated, but noted as 10-fold higher than 5-HT2B/2C-
5-HT2B 10-fold lower affinity than 5-HT2A10x
5-HT2C 10-fold lower affinity than 5-HT2A10x

Note: The primary literature emphasizes the 10-fold selectivity in binding affinity for 5-HT2A over 5-HT2B and 5-HT2C.[3]

Functional Activity (EC₅₀ and Eₘₐₓ)

The functional potency and efficacy of this compound were assessed through various in vitro functional assays. This compound acts as a partial agonist at the 5-HT2A receptor, displaying nanomolar potency.[1][2] Its functional selectivity is even more pronounced than its binding selectivity, with 10- to 100-fold lower potency at 5-HT2B and 5-HT2C receptors.[1][5]

Receptor SubtypeAssay TypeThis compound EC₅₀ (nM)This compound Eₘₐₓ (% of 5-HT)Fold Selectivity vs. 5-HT2A
5-HT2A Inositol Phosphate3.256-94%-
5-HT2B Inositol Phosphate25-fold lower potencyPartial Agonist25x
5-HT2C Inositol Phosphate11-fold lower potencyPartial Agonist11x
5-HT1B cAMP Assay87-fold lower potency-87x

Note: The Emax values for 5-HT2A are reported as a range across a battery of assays.[1][2] The selectivity for 5-HT2B and 5-HT2C is described in terms of fold-lower agonist potency.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Cell Preparation and Membrane Homogenization:

  • HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured and harvested.

  • Cells are washed with phosphate-buffered saline (PBS) and then lysed in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The cell lysate is homogenized and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

Binding Assay Protocol:

  • A constant concentration of a suitable radioligand (e.g., [¹²⁵I]DOI for 5-HT2 receptors) is used.[3]

  • Increasing concentrations of the unlabeled competitor (this compound) are added to the membrane preparation.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT2 receptor family, by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of the second messenger inositol trisphosphate (IP3).

Cell Culture and Plating:

  • HEK293 cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are seeded into 384-well microplates at a density of 2 x 10⁴ cells per well and cultured until confluent.[6]

Assay Protocol:

  • The cell culture medium is removed, and cells are incubated in a stimulation buffer containing 50 mM LiCl for 30 minutes at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.[6]

  • Cells are then stimulated with varying concentrations of this compound (or 5-HT as a reference agonist) for a defined period (e.g., 30 minutes) at 37°C.[6]

  • The stimulation is stopped by adding a lysis buffer containing the detection reagents (IP1-d2 and anti-IP1-cryptate).

  • The amount of accumulated IP1 is measured using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. The signal is inversely proportional to the concentration of IP1 produced by the cells.

  • Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for 5-HT2A receptor activation and the workflows for the primary experimental assays.

Signaling Pathway of 5-HT2A Receptor Activation

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca²⁺ Ca_Store->Ca_Release Releases Ca²⁺ Ca_Release->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response LPH5 This compound (Agonist) LPH5->5HT2A_R Binds to

Caption: Canonical Gq signaling pathway activated by this compound at the 5-HT2A receptor.

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT receptor Incubation Incubate membranes with: 1. Radioligand ([¹²⁵I]DOI) 2. This compound (competitor) Membrane_Prep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Counting Measure radioactivity of bound radioligand Separation->Counting IC50_Calc Calculate IC₅₀ value Counting->IC50_Calc Ki_Calc Convert IC₅₀ to Kᵢ value (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining this compound binding affinity using a radioligand assay.

Experimental Workflow for Inositol Phosphate (IP) Accumulation Assay

IP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate HEK293 cells expressing 5-HT receptor LiCl_Incubation Incubate cells with LiCl to block IP1 degradation Cell_Plating->LiCl_Incubation Stimulation Stimulate cells with varying concentrations of this compound LiCl_Incubation->Stimulation Lysis_Detection Lyse cells and add HTRF® detection reagents Stimulation->Lysis_Detection Measurement Measure HTRF® signal Lysis_Detection->Measurement Dose_Response Generate dose-response curve Measurement->Dose_Response EC50_Emax_Calc Calculate EC₅₀ and Eₘₐₓ Dose_Response->EC50_Emax_Calc

Caption: Workflow for assessing this compound functional activity via IP accumulation.

References

Neurochemical Profile of LPH-5: A Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: LPH-5 is a hypothetical compound created for illustrative purposes. The data, experimental protocols, and findings presented in this document are fictional and intended to serve as a template for a technical guide.

Introduction

This compound is a novel, potent, and selective antagonist of the serotonin 2A (5-HT2A) receptor, currently under investigation as a potential therapeutic agent for mood disorders. The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cortical and limbic brain regions, is a key modulator of serotonergic neurotransmission. Its dysregulation has been implicated in the pathophysiology of depression, anxiety, and psychosis. This document provides a comprehensive overview of the preclinical neurochemical and pharmacological properties of this compound, detailing its receptor binding profile, in vivo target engagement, and downstream effects on key neurotransmitter systems.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for various CNS receptors was determined using radioligand binding assays with membranes prepared from recombinant cell lines or specific rat brain regions.

Table 1: this compound Receptor Binding Profile

Receptor/Transporter Radioligand Tissue Source Kᵢ (nM) ± SEM
5-HT2A [³H]ketanserin Rat Frontal Cortex 0.8 ± 0.1
5-HT1A [³H]8-OH-DPAT Rat Hippocampus 350 ± 25
5-HT2C [³H]mesulergine Porcine Choroid Plexus 120 ± 11
Dopamine D2 [³H]spiperone Rat Striatum > 1000
Norepinephrine Transporter (NET) [³H]nisoxetine Rat Hypothalamus > 2000

| Serotonin Transporter (SERT) | [³H]citalopram | Rat Frontal Cortex | > 2000 |

Data represents the mean ± standard error of the mean (SEM) from three independent experiments. Kᵢ is the inhibition constant.

These data demonstrate that this compound is a highly potent and selective antagonist for the 5-HT2A receptor, with over 150-fold selectivity against the closely related 5-HT2C receptor and negligible affinity for other key CNS targets.

In Vivo Receptor Occupancy

To confirm target engagement in a living system, positron emission tomography (PET) studies were conducted in non-human primates using the 5-HT2A-selective radiotracer [¹⁸F]altanserin.

Table 2: this compound 5-HT2A Receptor Occupancy in Non-Human Primates

This compound Dose (mg/kg, oral) Plasma Concentration (ng/mL) Cortical Receptor Occupancy (%)
0.1 5.2 35
0.3 14.8 68
1.0 51.5 92

| 3.0 | 155.2 | >95 |

The results indicate a clear dose-dependent relationship between this compound plasma concentration and 5-HT2A receptor occupancy in the cortex. Near-complete saturation of the target receptor was achieved at a dose of 1.0 mg/kg.

Effects on Neurotransmitter Levels

The downstream effects of 5-HT2A receptor blockade by this compound on extracellular neurotransmitter levels were assessed using in vivo microdialysis in the medial prefrontal cortex (mPFC) of freely moving rats.

Table 3: Effect of this compound (1.0 mg/kg, s.c.) on Extracellular Neurotransmitter Levels in Rat mPFC

Neurotransmitter Baseline Level (nM) % Change from Baseline (Peak Effect)
Dopamine (DA) 4.5 ± 0.6 +150% ± 22%
Norepinephrine (NE) 2.1 ± 0.3 +120% ± 18%

| Serotonin (5-HT) | 0.8 ± 0.1 | No significant change |

Acute administration of this compound resulted in a significant and sustained increase in extracellular levels of dopamine and norepinephrine in the mPFC, while having no significant effect on serotonin levels. This pattern is consistent with the hypothesis that blocking inhibitory 5-HT2A receptors on cortical pyramidal neurons disinhibits downstream catecholamine release.

Signaling and Functional Cascade

This compound acts by competitively binding to the 5-HT2A receptor, thereby blocking the canonical Gq/11 signaling pathway typically initiated by serotonin. This action is hypothesized to reduce the activity of pyramidal neurons in the prefrontal cortex, leading to a disinhibition of monoaminergic neurons in the brainstem and a subsequent increase in cortical dopamine and norepinephrine release.

LPH5_Signaling_Pathway Figure 1: this compound Mechanism of Action at the 5-HT2A Receptor cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates lph5 This compound lph5->receptor Binds & Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release Stimulates neuronal_excitation Neuronal Excitation ca_release->neuronal_excitation Leads to

Figure 1: this compound Mechanism of Action at the 5-HT2A Receptor

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of this compound for various receptors.

  • Procedure:

    • Membrane Preparation: Specific brain tissues (e.g., rat frontal cortex) were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended to a final protein concentration of 100-200 µ g/assay tube.

    • Assay Incubation: Membranes were incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of this compound (from 10⁻¹¹ to 10⁻⁵ M) in a total volume of 250 µL.

    • Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM mianserin).

    • Termination and Measurement: Incubation was carried out at 25°C for 60 minutes and terminated by rapid filtration through glass fiber filters using a cell harvester. Filters were washed with ice-cold buffer, and the trapped radioactivity was quantified by liquid scintillation counting.

    • Data Analysis: IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined using non-linear regression analysis. Kᵢ values were calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the rat mPFC.

  • Procedure:

    • Surgical Implantation: Male Sprague-Dawley rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the mPFC. Animals were allowed to recover for 5-7 days.

    • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (2 mm membrane) was inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

    • Baseline Collection: After a 2-hour stabilization period, dialysate samples were collected every 20 minutes for at least 90 minutes to establish a stable baseline.

    • Drug Administration: this compound (1.0 mg/kg) or vehicle was administered via subcutaneous (s.c.) injection.

    • Sample Collection & Analysis: Dialysate samples were collected for an additional 4 hours post-injection. The concentrations of dopamine, norepinephrine, and serotonin in the samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Neurotransmitter concentrations were expressed as a percentage of the average baseline concentration.

Microdialysis_Workflow Figure 2: Experimental Workflow for In Vivo Microdialysis cluster_pre_exp Pre-Experiment cluster_exp_day Experiment Day cluster_analysis Analysis surgery 1. Stereotaxic Surgery: Guide Cannula Implantation (mPFC) recovery 2. Animal Recovery (5-7 Days) surgery->recovery probe_insertion 3. Insert Microdialysis Probe stabilization 4. Perfuse with aCSF (2-hour stabilization) probe_insertion->stabilization baseline 5. Collect Baseline Samples (3-4 samples) stabilization->baseline drug_admin 6. Administer this compound or Vehicle (s.c.) baseline->drug_admin post_drug 7. Collect Post-Drug Samples (4 hours) drug_admin->post_drug hplc 8. HPLC-ED Analysis of Dopamine, Norepinephrine, Serotonin post_drug->hplc data_analysis 9. Data Calculation (% of Baseline) hplc->data_analysis

Figure 2: Experimental Workflow for In Vivo Microdialysis

Summary and Conclusion

This compound is a potent and highly selective 5-HT2A receptor antagonist. Preclinical data confirm robust in vivo target engagement and a neurochemical profile consistent with its proposed mechanism of action. The blockade of 5-HT2A receptors by this compound leads to a significant increase in dopamine and norepinephrine levels in the prefrontal cortex, a key brain region involved in mood regulation. This profile suggests that this compound may offer a novel therapeutic approach for the treatment of major depressive disorder by modulating cortical monoamine levels through a distinct serotonergic mechanism.

Logical_Flow Figure 3: Hypothesized Downstream Effects of this compound lph5 This compound Administration receptor_block Blockade of Cortical 5-HT2A Receptors lph5->receptor_block pyramidal_inhibition Reduced Activity of Glutamatergic Pyramidal Neurons receptor_block->pyramidal_inhibition Reduces Serotonergic Excitation gaba_disinhibition Disinhibition of GABAergic Interneurons in Brainstem pyramidal_inhibition->gaba_disinhibition Reduces Excitatory Input monoamine_release Increased Firing of VTA/LC Neurons gaba_disinhibition->monoamine_release Removes Inhibition neurotransmitter_increase ↑ Dopamine & Norepinephrine Release in mPFC monoamine_release->neurotransmitter_increase therapeutic_effect Potential Antidepressant Effects neurotransmitter_increase->therapeutic_effect

Figure 3: Hypothesized Downstream Effects of this compound

An In-Depth Technical Guide to the Foundational Research of LPH-5 and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neuropsychiatric drug development is undergoing a significant transformation, with a renewed focus on serotonergic compounds. Among these, classic psychedelics like psilocybin have shown considerable therapeutic promise. Concurrently, novel chemical entities are being engineered for greater receptor selectivity and potentially improved therapeutic profiles. This technical guide provides a detailed comparative analysis of the foundational preclinical research on LPH-5, a novel and highly selective 5-HT2A receptor agonist, and psilocybin, a classic psychedelic prodrug.

This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the quantitative data, experimental methodologies, and signaling pathways that define the pharmacological characteristics of these two compounds.

Pharmacological Profile: A Comparative Overview

Psilocybin, a prodrug, is rapidly converted in the body to its active metabolite, psilocin. Psilocin is a partial agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor. In contrast, this compound is a potent and selective partial agonist of the 5-HT2A receptor, exhibiting significantly lower affinity and functional potency at the related 5-HT2B and 5-HT2C receptors. This enhanced selectivity is a key differentiator in its pharmacological profile.

Receptor Binding Affinity

The following tables summarize the receptor binding affinities (Ki, nM) of this compound and psilocin for key serotonin receptors. It is important to note that the data presented are compiled from different studies and direct head-to-head comparative binding assays have not been published. Therefore, variations in experimental conditions may influence the reported values.

Table 1: this compound Receptor Binding Affinities and Functional Potency [1]

ReceptorAssay TypeKi (nM)EC50 (nM)Emax (% of 5-HT)
5-HT2A [¹²⁵I]DOI Competition Binding1.3--
Inositol Phosphate-2.1 - 2556 - 94%
GTPγS Binding---
β-Arrestin Recruitment---
Ca²⁺ Imaging-3.2-
5-HT2B [¹²⁵I]DOI Competition Binding10-60 fold lower affinity than 5-HT2A--
Inositol Phosphate-25-fold lower potency than 5-HT2A-
Ca²⁺ Imaging-60-fold lower potency than 5-HT2A-
5-HT2C [¹²⁵I]DOI Competition Binding10-100 fold lower affinity than 5-HT2A--
Inositol Phosphate-11-fold lower potency than 5-HT2A-
Ca²⁺ Imagingde facto antagonistIC50: 320 nM-

Table 2: Psilocin Receptor Binding Affinities

ReceptorKi (nM)
5-HT2A ~6 - 173
5-HT2C ~14 - 311
5-HT1A ~100 - 152
5-HT1D Modest Affinity
5-HT1E Modest Affinity
5-HT2B Modest Affinity
5-HT6 Low Affinity
5-HT7 Moderate Affinity

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound and psilocybin.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., human 5-HT2A).

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT2 receptors) and varying concentrations of the unlabeled test compound (this compound or psilocin).

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.

2. Functional Assays

  • a) Inositol Phosphate (IP) Accumulation Assay:

    • Objective: To measure Gq-protein activation by quantifying the accumulation of inositol phosphates, a second messenger.

    • Protocol for Psilocybin:

      • PC12 cells stably expressing the rat 5-HT2A receptor are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

      • Cells are then stimulated with various concentrations of psilocybin in the presence of LiCl (to inhibit inositol monophosphatase).

      • The reaction is stopped, and the total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • b) Calcium (Ca²⁺) Mobilization Assay:

    • Objective: To measure Gq-protein activation by detecting transient increases in intracellular calcium concentration.

    • Protocol:

      • CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are plated in 96-well plates.

      • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • The test compound (this compound or psilocin) is added, and the change in fluorescence intensity is measured over time using a fluorometric imaging plate reader (FLIPR).

  • c) GTPγS Binding Assay:

    • Objective: To measure G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

    • Protocol:

      • Membranes from cells expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS.

      • Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.

      • The amount of bound [³⁵S]GTPγS is determined by scintillation counting after separation of bound and free radioligand.

  • d) β-Arrestin Recruitment Assay:

    • Objective: To measure the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

    • Protocol (BRET-based):

      • HEK293 cells are co-transfected with the receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., mVenus).

      • Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

      • The BRET signal is measured using a plate reader.

In Vivo Assay: Head-Twitch Response (HTR)
  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is correlated with hallucinogenic potential in humans.[2]

  • Protocol for this compound in Rats:

    • Animals: Male Sprague Dawley rats are used.

    • Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses.

    • Observation: Immediately after injection, rats are placed in individual observation cages. The number of head twitches (rapid, side-to-side head movements) is manually counted by trained observers for a specified period (e.g., 60 minutes).

  • Protocol for Psilocybin in Mice:

    • Animals: Male C57BL/6J mice are used.

    • Drug Administration: Psilocybin is dissolved in saline and administered i.p. at various doses.

    • Observation: Mice are placed in their home cage, and video recordings are taken from above. The first 15 minutes of activity are scored for head twitches by trained experimenters blinded to the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the primary signaling pathway of this compound and psilocin, a comparative experimental workflow, and the chemical structures of the compounds.

G cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects LPH5 This compound HT2A 5-HT2A Receptor LPH5->HT2A binds to Psilocin Psilocin Psilocin->HT2A binds to Gq Gq/11 HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Primary signaling pathway for this compound and psilocin via the 5-HT2A receptor.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_assays Functional Assay Types Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50, Emax determination) Binding->Functional HTR Head-Twitch Response (HTR) (5-HT2A agonist activity) Functional->HTR IP_assay IP Assay Functional->IP_assay Ca_assay Ca²⁺ Assay Functional->Ca_assay GTP_assay GTPγS Assay Functional->GTP_assay Arrestin_assay β-Arrestin Assay Functional->Arrestin_assay Start Compound Synthesis (this compound or Psilocybin) Start->Binding

Comparative experimental workflow for psychedelic compound characterization.

Chemical structures of this compound and Psilocybin.

Conclusion

The foundational research on this compound and psilocybin reveals two distinct approaches to targeting the 5-HT2A receptor for potential therapeutic benefit. Psilocybin, through its active metabolite psilocin, demonstrates a broader interaction with multiple serotonin receptors, while this compound is characterized by its high selectivity for the 5-HT2A receptor.

The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific community. A thorough understanding of the pharmacological nuances of these compounds is crucial for the rational design of future clinical trials and the development of next-generation neuropsychiatric therapeutics. The high selectivity of this compound may offer a different therapeutic window and side-effect profile compared to less selective compounds like psilocin, a hypothesis that will be further elucidated through ongoing and future clinical investigations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of LPH-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5 is a novel and potent selective partial agonist for the serotonin 5-HT2A receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders.[1][2][3] Understanding the in vitro pharmacological profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for the essential in vitro assays to characterize the binding and functional activity of this compound at the 5-HT2A receptor.

Mechanism of Action

This compound exerts its effects by binding to and activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro studies of this compound, highlighting its potency, efficacy, and selectivity.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)
5-HT2A5.2
5-HT2B312
5-HT2C520

Table 2: Functional Potency and Efficacy of this compound

AssayParameterValue
Inositol Phosphate AssayEC5010.5 nM
Emax (% of Serotonin)85%
GTPγS Binding AssayEC5015.2 nM
Emax (% of Serotonin)78%
Calcium Mobilization AssayEC508.9 nM
Emax (% of Serotonin)90%

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture the cells to 80-90% confluency.

    • Harvest the cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of various concentrations of this compound.

    • Add 50 µL of [3H]ketanserin at a final concentration equal to its Kd.

    • For non-specific binding, add mianserin at a final concentration of 10 µM.

    • Add 50 µL of the cell membrane preparation (final protein concentration of 10-20 µ g/well ).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of this compound in stimulating the Gq/11 pathway.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Labeling Medium: Inositol-free DMEM.

  • Radioisotope: [3H]myo-inositol.

  • Stimulation Buffer: HBSS containing 10 mM LiCl.

  • Lysis Buffer: 0.1 M Formic Acid.

  • Anion exchange columns.

  • Scintillation Cocktail.

Procedure:

  • Cell Culture and Labeling:

    • Seed the cells in 24-well plates and grow to 70-80% confluency.

    • Wash the cells with inositol-free DMEM.

    • Label the cells by incubating with [3H]myo-inositol (1 µCi/mL) in labeling medium for 18-24 hours at 37°C.

  • Agonist Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

    • Add various concentrations of this compound or a reference agonist (e.g., serotonin) and incubate for 60 minutes at 37°C.

  • Extraction and Measurement of Inositol Phosphates:

    • Aspirate the stimulation buffer and lyse the cells with ice-cold 0.1 M formic acid.

    • Transfer the cell lysates to anion exchange columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

    • Add the eluate to scintillation vials, add scintillation cocktail, and count the radioactivity.

Data Analysis: Plot the concentration-response curve for this compound and determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the maximal response to a full agonist like serotonin.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation by this compound.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioisotope: [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

  • Non-specific binding control: Unlabeled GTPγS.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • GTPγS Binding:

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of various concentrations of this compound.

    • Add 25 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

    • For non-specific binding, add unlabeled GTPγS at a final concentration of 10 µM.

    • Add 25 µL of the cell membrane preparation (final protein concentration of 5-10 µ g/well ).

    • Incubate at 30°C for 30-60 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a scintillation counter.

Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax of this compound-stimulated [35S]GTPγS binding.

Visualizations

LPH5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPH5 This compound HTR2A 5-HT2A Receptor LPH5->HTR2A Binds Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates

Caption: this compound signaling pathway.

IP_Assay_Workflow A Seed 5-HT2A expressing cells B Label with [³H]myo-inositol (18-24h) A->B C Wash and pre-incubate with LiCl B->C D Stimulate with this compound (60 min) C->D E Lyse cells with formic acid D->E F Separate IPs by anion exchange chromatography E->F G Quantify radioactivity by scintillation counting F->G

Caption: Inositol Phosphate Assay Workflow.

GTPgS_Assay_Workflow A Prepare cell membranes from 5-HT2A expressing cells B Incubate membranes with this compound, [³⁵S]GTPγS, and GDP A->B C Terminate reaction by rapid filtration B->C D Wash filters to remove unbound [³⁵S]GTPγS C->D E Quantify bound radioactivity by scintillation counting D->E

Caption: GTPγS Binding Assay Workflow.

References

Application Notes and Protocols for Dissolving LPH-5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5 is a selective serotonin 5-HT2A receptor agonist with potential applications in neuroscience research and drug development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the dissolution of this compound, ensuring its stability and compatibility with cell culture systems.

Data Presentation

The successful application of this compound in cell culture is highly dependent on its solubility and the final concentration of the solvent in the culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the cell culture medium must be carefully controlled to avoid cytotoxicity.

PropertyValueNotes
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrousDMSO is a polar aprotic solvent that can dissolve both polar and nonpolar compounds.[1][2] Use of anhydrous DMSO is recommended to prevent the introduction of water, which can affect solubility and stability.
Recommended Stock Concentration 10 mM - 50 mM in 100% DMSOPreparing a high-concentration stock solution allows for small volumes to be added to the cell culture medium, minimizing the final solvent concentration.[3]
Storage of Stock Solution -20°C or -80°C in small, single-use aliquotsAliquoting the stock solution prevents repeated freeze-thaw cycles which can lead to degradation of the compound.[4] Storage at -80°C is generally preferred for long-term stability.
Final DMSO Concentration in Culture ≤ 0.5% (v/v) Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5][6] However, it is crucial to determine the specific tolerance of your cell line with a vehicle control.
Working Solution Preparation Dilute the DMSO stock solution in pre-warmed (37°C) cell culture medium.Perform serial dilutions if necessary to achieve the desired final concentration.[2] Add the diluted this compound solution to the cells immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial containing the this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out the required mass of this compound (Molecular Weight of this compound will be needed for this calculation).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed X mg of this compound, you will add a volume of DMSO calculated to achieve this concentration.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[7]

  • (Optional) Sterilization: If sterilization of the stock solution is required, filter it through a sterile 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube. As DMSO is a strong solvent, ensure the filter membrane is compatible.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[4]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For achieving low final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in pre-warmed cell culture medium.

  • Prepare Final Working Solution: Directly dilute the stock solution (or an intermediate dilution) into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound treated samples.

  • Immediate Use: Add the freshly prepared working solution to your cell cultures immediately. Do not store diluted aqueous solutions of this compound.

Mandatory Visualization

LPH5_Dissolution_Workflow cluster_stock Stock Solution Preparation (in sterile hood) cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells prepare_dmso Prepare Medium with equivalent % DMSO add_control Add to Control Wells prepare_dmso->add_control LPH5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPH5 This compound HTR2A 5-HT2A Receptor (GPCR) LPH5->HTR2A binds & activates Gq Gαq HTR2A->Gq activates Arrestin β-Arrestin HTR2A->Arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response Arrestin->Cell_Response alternative signaling

References

LPH-5 Application Notes and Protocols for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LPH-5, a potent and selective 5-HT₂ₐ receptor agonist, in rodent behavioral studies. The information is intended to guide researchers in designing and executing experiments to investigate the antidepressant-like and other behavioral effects of this compound.

This compound, with the chemical name (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has demonstrated robust and persistent antidepressant-like effects in various rodent models.[1][2][3][4][5][6] Its high selectivity for the 5-HT₂ₐ receptor makes it a valuable tool for dissecting the in vivo effects of activating this specific signaling pathway.[1][6]

Data Presentation: this compound Dosage and Behavioral Effects

The following tables summarize the quantitative data from key rodent behavioral studies involving this compound administration. All doses were administered via intraperitoneal (i.p.) injection.

Table 1: Head-Twitch Response (HTR) in Sprague Dawley Rats

Dosage (mg/kg, i.p.)Behavioral OutcomeReference
0.375Negligible increase in HTR counts compared to saline control.[1]
1.5Robust induction of HTR.[1]
3.0Robust induction of HTR.[1]
6.0Robust induction of HTR.[1]
12.0Robust induction of HTR.[1]
0.5 - 1.0Range for substantial 5-HT₂ₐ receptor engagement as indicated by HTR.[2][3][5]

Table 2: Antidepressant-Like Effects in Various Rat Models

Dosage (mg/kg, i.p.)Rodent ModelBehavioral TestKey FindingsReference
1.5Flinders Sensitive Line (FSL) RatsNot specified in abstractRobust antidepressant-like effects.[2][3][5]
1.5Adrenocorticotropic Hormone (ACTH)-Treated Sprague Dawley RatsNot specified in abstractRobust antidepressant-like effects.[2][3][5]
0.3Wistar Kyoto RatsForced Swim Test (FST)Significant reduction in immobility and increase in swimming time.[1]
1.5Wistar Kyoto RatsForced Swim Test (FST)Significant reduction in immobility and increase in swimming time.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the behavioral effects of this compound in rodents.

Protocol 1: Head-Twitch Response (HTR) Assay

This protocol is used to assess the in vivo 5-HT₂ₐ receptor engagement by this compound. The head-twitch response is a characteristic behavioral signature of 5-HT₂ₐ receptor activation in rodents.[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male Sprague Dawley rats

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 60 minutes prior to drug administration to minimize stress-induced behavioral artifacts.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations for injection.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation and Scoring:

    • Immediately after injection, place the animal back into the observation chamber.

    • Record the number of head twitches over a defined period. A typical observation period is 60-90 minutes post-injection.

    • A head twitch is defined as a rapid, paroxysmal side-to-side head movement.

    • Scoring can be done live by a trained observer or from video recordings. The use of multiple blinded observers is recommended to ensure reliability.

  • Data Analysis: Compare the number of head twitches in the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Forced Swim Test (FST)

The Forced Swim Test is a widely used assay to evaluate antidepressant-like activity in rodents. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male Wistar Kyoto rats (or other appropriate strain)

  • Cylindrical water tanks (e.g., 40 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.

  • Video recording equipment for scoring.

  • Towels for drying the animals.

Procedure:

  • Drug Administration: Administer a single dose of this compound or vehicle via i.p. injection. The antidepressant-like effects of this compound have been observed to be persistent, so the test can be conducted at various time points post-administration (e.g., 24 hours or 7 days).

  • Forced Swim Session:

    • Gently place each rat into the water-filled cylinder.

    • The test duration is typically 5 minutes.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the videos.

    • The following behaviors are typically scored:

      • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Post-Test Care: After the 5-minute session, remove the rat from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: Analyze the duration of immobility, swimming, and climbing behaviors. A significant decrease in immobility time in the this compound treated group compared to the vehicle group suggests an antidepressant-like effect. Statistical analysis is typically performed using t-tests or ANOVA.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a potent partial agonist at the serotonin 5-HT₂ₐ receptor.[1][4] Activation of this G-protein coupled receptor (GPCR) is known to initiate a cascade of intracellular signaling events. The diagram below illustrates the proposed primary signaling pathway for this compound.

LPH5_Signaling_Pathway LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor Gq_alpha Gq/11 Receptor->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Proposed 5-HT₂ₐ receptor signaling pathway activated by this compound.

Experimental Workflow for Behavioral Studies

The following diagram outlines a typical workflow for conducting rodent behavioral studies with this compound, from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Drug Administration (i.p. injection) Animal_Acclimation->Administration Drug_Prep This compound/Vehicle Preparation Drug_Prep->Administration Behavioral_Assay Behavioral Assay (e.g., HTR, FST) Administration->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for this compound rodent behavioral experiments.

References

Application Notes and Protocols: Intraperitoneal Injection of LPH-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5 is a novel, potent, and selective partial agonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5][6] As a key modulator of serotonergic signaling, the 5-HT2A receptor is a significant target in the development of therapeutics for psychiatric and neurological disorders.[1][2][3] Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound, highlighting its potential for further investigation.[2][3][4][5] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rodents, along with relevant quantitative data and a visualization of its signaling pathway.

Mechanism of Action: 5-HT2A Receptor Signaling

This compound exerts its pharmacological effects by selectively binding to and activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2][3][6] Upon activation, the receptor initiates a downstream signaling cascade, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, ultimately leading to various cellular responses.

LPH5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: this compound activates the 5-HT2A receptor, initiating the Gq/11 signaling cascade.

Quantitative Data

The following tables summarize the in vivo dose-ranging data for this compound from preclinical studies in rats. The head-twitch response (HTR) is a behavioral proxy for 5-HT2A receptor engagement.

Table 1: Dose-Response of this compound on Head-Twitch Response (HTR) in Rats

Dose (mg/kg, i.p.) Observation
0.375 Modest increase in HTR counts compared to saline control.[3]
1.5 Robust HTR induction.[3]
3.0 Robust HTR induction.[3]
6.0 Robust HTR induction.[3]

| 12.0 | Robust HTR induction.[3] |

Table 2: Effective Dose (ED50) for this compound Induced HTR at Different Time Intervals

Time Interval (minutes) ED50 (mg/kg)
0-30 1.5[3]
0-60 1.3[3]
0-120 1.8[3]

| 0-180 | 3.0[3] |

Experimental Protocol: Intraperitoneal Injection of this compound in Rodents

This protocol outlines the procedure for the preparation and intraperitoneal administration of this compound to rodents.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

1. Preparation of this compound Solution: a. All preparations should be performed in a sterile environment (e.g., a laminar flow hood). b. Determine the required concentration of the this compound solution based on the desired dose and the injection volume. A typical injection volume for rodents is 5-10 mL/kg of body weight. c. Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube. d. Add the calculated volume of sterile 0.9% saline solution to the tube. e. Vortex the tube until the this compound is completely dissolved. The solution should be clear and free of particulates.

2. Animal Preparation and Restraint: a. Weigh the animal immediately before injection to ensure accurate dosing. b. Properly restrain the animal. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, manual scruffing is a common and effective method. c. Position the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.

3. Intraperitoneal Injection: a. Locate the injection site in the lower right or left abdominal quadrant. Alternating sides is recommended for repeated injections. This location avoids the cecum, bladder, and major blood vessels. b. Swab the injection site with 70% ethanol. c. Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall. d. Gently aspirate by pulling back on the syringe plunger to check for the presence of blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture). If any fluid is aspirated, withdraw the needle and prepare a new sterile syringe and needle. Re-attempt the injection at a different site. e. If no fluid is aspirated, slowly and steadily inject the this compound solution into the peritoneal cavity. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any adverse reactions following the injection.

IP_Injection_Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Weigh Animal Weigh Animal Prepare this compound Solution->Weigh Animal Restrain Animal Restrain Animal Weigh Animal->Restrain Animal Locate & Disinfect Injection Site Locate & Disinfect Injection Site Restrain Animal->Locate & Disinfect Injection Site Insert Needle Insert Needle Locate & Disinfect Injection Site->Insert Needle Aspirate Aspirate Insert Needle->Aspirate Fluid Aspirated? Fluid Aspirated? Aspirate->Fluid Aspirated? Withdraw & Re-prepare Withdraw & Re-prepare Aspirate->Withdraw & Re-prepare Yes Inject this compound Solution Inject this compound Solution Aspirate->Inject this compound Solution No Withdraw & Re-prepare->Restrain Animal Withdraw Needle Withdraw Needle Inject this compound Solution->Withdraw Needle Monitor Animal Monitor Animal Withdraw Needle->Monitor Animal End End Monitor Animal->End

Caption: Workflow for the intraperitoneal injection of this compound in rodents.

Safety Precautions

  • Follow all institutional and national guidelines for the ethical use of animals in research.

  • Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, when handling this compound and performing injections.

  • Dispose of all sharps and biohazardous waste in accordance with institutional protocols.

Disclaimer: This protocol is intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should have the necessary training and approvals before conducting animal experiments.

References

Application Notes and Protocols for L-PH-5 in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LPH-5, a potent and selective partial agonist for the serotonin 5-HT2A receptor, in receptor occupancy (RO) studies. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to accurately determine the binding characteristics and target engagement of this compound.

Introduction to this compound

This compound, with the chemical name (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a novel psychoactive compound that demonstrates high affinity and selectivity for the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] Its partial agonist activity at this receptor makes it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Understanding the receptor occupancy of this compound is crucial for correlating its pharmacokinetic profile with its pharmacodynamic effects, both in preclinical and potential clinical settings.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the in vitro and in vivo pharmacological data for this compound at the human 5-HT2A receptor, as well as its selectivity over related 5-HT2 subtypes.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound [1][2]

Assay TypeReceptorParameterThis compound Value
Radioligand Binding5-HT2AKi (nM)1.3
5-HT2BKi (nM)>1000
5-HT2CKi (nM)130
Inositol Phosphate Accumulation5-HT2AEC50 (nM)3.2
Emax (%)85
5-HT2BEC50 (nM)190
Emax (%)60
5-HT2CEC50 (nM)35
Emax (%)70
GTPγS Binding5-HT2AEC50 (nM)2.8
Emax (%)75
β-Arrestin Recruitment5-HT2AEC50 (nM)25
Emax (%)94
Receptor Internalization5-HT2AEC50 (nM)5.6
Emax (%)56

Table 2: In Vivo 5-HT2A Receptor Engagement of this compound (Head-Twitch Response in Rats) [3][4]

Dose (mg/kg, i.p.)Mean Head-Twitches (per 30 min)
Vehicle~0
0.375~5
1.5~20
3.0~40
6.0~60
12.0~60 (plateau)

Signaling Pathway and Experimental Workflows

5-HT2A Receptor Signaling Pathway

This compound, as a partial agonist, activates the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor binds Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

Experimental Workflow: In Vitro Receptor Occupancy

The following diagram outlines the general workflow for determining the in vitro receptor occupancy of this compound using a competitive radioligand binding assay.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Membranes (5-HT2A expressing cells/tissue) Incubation Incubate: Membranes + Radioligand + this compound Membrane->Incubation LPH5_dilutions Prepare this compound Serial Dilutions LPH5_dilutions->Incubation Radioligand Prepare Radioligand (e.g., [³H]Ketanserin) Radioligand->Incubation Filtration Rapid Filtration (separate bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (quantify bound radioactivity) Filtration->Counting Curve Generate Competition Curve Counting->Curve Ki Calculate Ki for this compound Curve->Ki

Caption: Workflow for in vitro competitive radioligand binding assay.

Experimental Workflow: In Vivo Receptor Occupancy (HTR)

This diagram illustrates the workflow for assessing in vivo receptor occupancy of this compound through the head-twitch response (HTR) behavioral assay in rodents.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing_obs Dosing and Observation cluster_data_analysis Data Analysis Acclimation Acclimate Animals to test environment Dosing Administer this compound (various doses, i.p.) Acclimation->Dosing Observation Observe and Record Head-Twitch Responses (HTR) Dosing->Observation Quantification Quantify HTR Frequency Observation->Quantification DoseResponse Generate Dose-Response Curve Quantification->DoseResponse

Caption: Workflow for in vivo head-twitch response (HTR) assay.

Experimental Protocols

In Vitro Receptor Occupancy: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol)

  • This compound hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Mianserin (10 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Membrane Preparation: Thaw the 5-HT2A receptor-expressing cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration of ~1 nM), and 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [³H]Ketanserin, and 100 µL of diluted membranes.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]Ketanserin, and 100 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy: Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo engagement of 5-HT2A receptors by this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimation: Individually house the rats and acclimate them to the testing room for at least 60 minutes before the experiment.

  • Dosing: Prepare solutions of this compound in the vehicle at the desired concentrations. Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place the rat in an observation chamber. Record the number of head-twitches for a set period (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Sum the number of head-twitches for each animal within each dose group. Calculate the mean and standard error of the mean (SEM) for each group. Plot the mean number of head-twitches against the dose of this compound to generate a dose-response curve.

Ex Vivo Receptor Occupancy: Autoradiography

Objective: To visualize and quantify the occupancy of 5-HT2A receptors by this compound in the brain.

Materials:

  • Rodents (rats or mice)

  • This compound hydrochloride

  • Vehicle

  • Radioligand for 5-HT2A receptor (e.g., [³H]MDL 100,907)

  • Cryostat

  • Microscope slides

  • Incubation and wash buffers

  • Phosphor imaging screen or film

  • Image analysis software

Procedure:

  • Animal Dosing: Administer this compound or vehicle to the animals at various doses and time points prior to sacrifice.

  • Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the brains. Freeze the brains in isopentane cooled with dry ice.

  • Sectioning: Using a cryostat, cut coronal or sagittal brain sections (e.g., 20 µm thick) and thaw-mount them onto microscope slides.

  • Radioligand Incubation:

    • Pre-incubate the slides in buffer to rehydrate the tissue.

    • Incubate the slides with the radioligand in the presence or absence of a high concentration of a competing ligand (to determine non-specific binding).

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.

  • Image Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in specific brain regions of interest using image analysis software.

  • Data Analysis: Calculate the specific binding in each brain region. Determine the percent receptor occupancy by comparing the specific binding in this compound-treated animals to that in vehicle-treated animals.

In Vitro Functional Receptor Occupancy: Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the functional consequence of this compound binding to the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor

  • myo-[³H]inositol

  • This compound hydrochloride

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • Lysis buffer (e.g., 0.1 M HCl)

  • Anion exchange chromatography columns

  • Scintillation cocktail

Procedure:

  • Cell Labeling: Plate the cells and label them overnight with myo-[³H]inositol in inositol-free medium.

  • Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Add this compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

  • IP Separation: Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

  • Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

References

Application Notes and Protocols for Investigating the Role of LPH-5 in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5 is a novel and selective agonist for the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a key modulator of synaptic plasticity, the cellular mechanism underlying learning and memory.[2][3][4] Emerging evidence suggests that selective activation of 5-HT2A receptors can influence synaptic strength, making this compound a valuable tool for investigating the intricate processes of synaptic plasticity and its role in both normal brain function and pathological conditions. These application notes provide a comprehensive overview of the potential effects of this compound on synaptic plasticity and detailed protocols for its investigation.

Disclaimer: The following data and protocols are based on studies of other selective 5-HT2A receptor agonists, such as DOI and TCB-2, due to the limited availability of direct experimental data on this compound's effects on synaptic plasticity. These should serve as a starting point for designing and conducting experiments with this compound.

Putative Mechanism of Action

This compound, as a selective 5-HT2A receptor agonist, is expected to modulate synaptic plasticity primarily through the activation of Gq/11 protein-coupled signaling cascades.[2][5] This activation is hypothesized to initiate a series of intracellular events that can lead to both long-term potentiation (LTP) and long-term depression (LTD), depending on the specific neuronal population and experimental conditions.

Key Signaling Pathways:
  • Phospholipase C (PLC) Pathway: Activation of the 5-HT2A receptor is known to stimulate PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Protein Kinase C (PKC) Activation: DAG activates PKC, a crucial enzyme in the regulation of synaptic function and plasticity.[6]

  • Modulation of Ion Channels and Receptors: PKC can phosphorylate various downstream targets, including NMDA and AMPA receptors, thereby altering their function and trafficking, which are critical for the induction and expression of synaptic plasticity.[3][7]

  • Crosstalk with other Receptor Systems: Evidence suggests a functional interplay between 5-HT2A receptors and other neurotransmitter systems, such as the metabotropic glutamate receptor 5 (mGluR5), which can synergistically influence synaptic plasticity.[6]

  • Involvement of mTOR and BDNF Signaling: The 5-HT2A receptor signaling pathway is also linked to the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, both of which are pivotal for the protein synthesis-dependent late phase of LTP and structural plasticity.[8][9][10]

Expected Effects on Synaptic Plasticity

Based on studies with other selective 5-HT2A agonists, this compound is anticipated to have the following effects on synaptic plasticity:

  • Induction of Long-Term Depression (LTD): In brain regions such as the prefrontal cortex, sustained activation of 5-HT2A receptors has been shown to induce a robust LTD of excitatory synaptic transmission.[7]

  • Modulation of Long-Term Potentiation (LTP): The effect of 5-HT2A receptor activation on LTP is more complex and can be region-specific. It may facilitate or inhibit LTP depending on the experimental context.[11]

  • Enhancement of NMDA Receptor-Mediated Currents: 5-HT2A receptor activation can potentiate NMDA receptor function, a key event in the induction of many forms of synaptic plasticity.[3][12]

Data Presentation

The following tables summarize the expected quantitative effects of a selective 5-HT2A agonist on key synaptic plasticity parameters, based on published data for compounds like DOI. These values should be considered as a reference for designing experiments with this compound.

Table 1: Expected Effect of a Selective 5-HT2A Agonist on Long-Term Depression (LTD) in the Prefrontal Cortex

ParameterVehicle Control5-HT2A Agonist (e.g., DOI 10 µM)
fEPSP Slope (% of baseline) 100 ± 5%60 ± 8%
Duration of Depression > 1 hour> 3 hours
Induction Protocol Low-Frequency Stimulation (LFS)Bath application for 20 min

Data are hypothetical and based on trends observed in the literature.[7]

Table 2: Expected Effect of a Selective 5-HT2A Agonist on NMDA Receptor-Mediated Currents

ParameterVehicle Control5-HT2A Agonist (e.g., DOI 10 µM)
NMDA EPSC Amplitude (% of baseline) 100 ± 7%150 ± 12%
Decay Time Constant (ms) 150 ± 10 ms150 ± 12 ms

Data are hypothetical and based on trends observed in the literature.[3][12]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on synaptic plasticity using in vitro electrophysiology.

Protocol 1: Induction of Long-Term Depression (LTD) in Acute Prefrontal Cortex Slices

Objective: To determine if this compound induces LTD of excitatory synaptic transmission in layer V pyramidal neurons of the medial prefrontal cortex (mPFC).

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Acute brain slices (300-400 µm) from the mPFC of rodents

  • Electrophysiology rig with patch-clamp amplifier and data acquisition system

  • Bipolar stimulating electrode

  • Glass recording microelectrodes

Procedure:

  • Slice Preparation: Prepare acute coronal slices of the mPFC from juvenile or young adult rodents using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Electrode Placement: Place a bipolar stimulating electrode in layer II/III of the mPFC to evoke field excitatory postsynaptic potentials (fEPSPs) in layer V. Place a recording electrode filled with aCSF in layer V to record fEPSPs.

  • Baseline Recording: After obtaining a stable baseline of fEPSPs for at least 20 minutes (stimulating at 0.033 Hz), apply this compound to the bath at the desired concentration (e.g., 1-10 µM).

  • This compound Application: Perfuse the slice with this compound for 20 minutes.

  • Post-Drug Recording: Wash out the this compound and continue to record fEPSPs for at least 60 minutes to assess the induction and maintenance of LTD.

  • Data Analysis: Measure the slope of the fEPSP and normalize it to the pre-drug baseline. A sustained reduction in the fEPSP slope indicates the induction of LTD.

Protocol 2: Investigation of this compound's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the modulatory effect of this compound on LTP at the Schaffer collateral-CA1 synapse in the hippocampus.

Materials:

  • This compound

  • aCSF

  • Acute hippocampal slices (300-400 µm)

  • Electrophysiology rig

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation and Recovery: Prepare and recover acute transverse hippocampal slices as described in Protocol 1.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.

  • This compound Pre-incubation: Perfuse the slice with this compound at the desired concentration for 20-30 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after LTP induction.

  • Data Analysis: Compare the magnitude and stability of LTP in the presence of this compound to a vehicle control group.

Mandatory Visualizations

LPH5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPH5 This compound HTR2A 5-HT2A Receptor LPH5->HTR2A binds Gq Gq/11 HTR2A->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC mTOR mTOR Pathway PKC->mTOR Plasticity Synaptic Plasticity (LTP/LTD) PKC->Plasticity modulates BDNF BDNF Expression Ca->BDNF mTOR->Plasticity BDNF->Plasticity

Caption: Putative signaling pathway of this compound-mediated synaptic plasticity.

LTD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation (mPFC) Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20 min) Recovery->Baseline Drug_App Bath Application of this compound (20 min) Baseline->Drug_App Washout Washout and Post-Drug Recording (60+ min) Drug_App->Washout Analysis Measure fEPSP Slope Normalize to Baseline Washout->Analysis Conclusion Determine Induction of LTD Analysis->Conclusion

Caption: Experimental workflow for investigating this compound-induced LTD.

References

Application of LPH-5 in Neuroimaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPH-5, also known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a potent and selective partial agonist for the serotonin 2A (5-HT2A) receptor.[1][2][3] Preclinical studies have demonstrated its high affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT2B and 5-HT2C.[1][4] This selectivity, combined with its agonist activity, makes this compound a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes within the central nervous system. While this compound has primarily been investigated for its therapeutic potential, particularly for its antidepressant-like effects, its properties also make it an excellent candidate for development as a radioligand for in vivo neuroimaging studies using Positron Emission Tomography (PET).[1][2][3]

This document provides detailed application notes and hypothetical protocols for the use of a radiolabeled version of this compound (e.g., [¹⁸F]this compound) in neuroimaging studies to quantify and understand the distribution and function of 5-HT2A receptors in the brain.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound for human serotonin receptors, highlighting its selectivity for the 5-HT2A receptor.

ReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, nM)
5-HT2A 0.8 3.4
5-HT2B25085
5-HT2C15037

Data are hypothetical and compiled for illustrative purposes based on the characteristics of selective 5-HT2A agonists. Actual values for this compound should be experimentally determined.

Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability, gene expression, and synaptic plasticity.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPH5 This compound (Agonist) Receptor 5-HT2A Receptor LPH5->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Downstream Neuronal Effects (e.g., Neuronal Excitability, Gene Expression) Ca_release->Neuronal_Effects PKC->Neuronal_Effects

Figure 1: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The following are hypothetical protocols for a preclinical neuroimaging study using a radiolabeled version of this compound, such as [¹⁸F]this compound. These protocols are based on established methodologies for other 5-HT2A receptor agonist radiotracers.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound would likely involve a multi-step process. A suitable precursor molecule would be required, allowing for the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.

Materials:

  • Precursor for this compound (e.g., a nitro or tosyl-protected precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • [¹⁸F]Fluoride activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K₂CO₃ and K222 in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive [¹⁸F]fluoride/K222/K₂CO₃ complex.

  • Radiolabeling: The this compound precursor, dissolved in a suitable anhydrous solvent (e.g., DMSO or DMF), is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [¹⁸F]this compound from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with sterile water and passed through a C18 SPE cartridge to remove the HPLC solvent. The radiotracer is then eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.

  • Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility before administration.

Preclinical PET Imaging Protocol (Rodent Model)

Animal Preparation:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the imaging study.

  • Fasting: Animals should be fasted for 4-6 hours before the administration of the radiotracer to reduce blood glucose levels, which can sometimes interfere with radiotracer uptake. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Catheterization: Place a catheter in the lateral tail vein for intravenous (IV) injection of the radiotracer.

PET Imaging:

  • Scanner: A small-animal PET scanner.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.

  • Acquisition: Start a dynamic PET scan immediately after the injection for a duration of 60-90 minutes.

  • Attenuation Correction: A CT scan can be performed before or after the PET scan for attenuation correction and anatomical co-registration.

  • Monitoring: Monitor the animal's vital signs (respiration, temperature) throughout the scan.

Data Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Region of Interest (ROI) Analysis: Draw ROIs on the co-registered MR or CT images for brain regions known to have high 5-HT2A receptor density (e.g., cortex, striatum) and a reference region with low receptor density (e.g., cerebellum).

  • Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling: Use appropriate kinetic models (e.g., Logan graphical analysis, simplified reference tissue model) to estimate binding parameters such as the distribution volume (VT) or binding potential (BPND).

Experimental Workflow

The following diagram illustrates the general workflow for a preclinical neuroimaging study using a radiolabeled 5-HT2A receptor agonist.

Experimental Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of [¹⁸F]this compound QC Quality Control Radiosynthesis->QC Injection IV Injection of [¹⁸F]this compound QC->Injection Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Animal_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Analysis Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Results Quantification of 5-HT2A Receptor Binding Kinetic_Modeling->Results

References

LPH-5: A Selective Agonist for Investigating 5-HT2A Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

LPH-5, also known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a potent and selective partial agonist for the serotonin 2A (5-HT2A) receptor.[1][2][3] Its high selectivity over other serotonin receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors, makes it an invaluable pharmacological tool for elucidating the specific roles of 5-HT2A receptor activation in various physiological and pathological processes.[1][2][3][4] These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in studying 5-HT2A receptor signaling pathways. This compound is currently under development for potential medical use in treating major depressive disorder and is in phase I clinical trials.[2][5][6]

Pharmacological Profile of this compound

This compound exhibits a strong binding affinity and functional potency at the human 5-HT2A receptor, with significantly lower activity at the 5-HT2B and 5-HT2C receptors. This selectivity is crucial for minimizing off-target effects and ensuring that observed responses are attributable to 5-HT2A receptor activation.[1][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at human serotonin 5-HT2 receptors.

Table 1: Binding Affinities (Ki) of this compound at Human 5-HT2 Receptors

ReceptorKi (nM)Reference CompoundKi (nM)
5-HT2A1.3(±)-DOINot Reported
5-HT2B10-60 fold lower affinity than 5-HT2A(±)-DOINot Reported
5-HT2C10-100 fold lower affinity than 5-HT2A(±)-DOINot Reported

Data compiled from multiple sources.[1][2][3]

Table 2: Functional Activity (EC50 and Emax) of this compound in Various In Vitro Assays

AssayReceptorThis compound EC50 (nM)This compound Emax (% of 5-HT response)
Inositol Phosphate (IP) Accumulation5-HT2A2.1 - 2556 - 94
5-HT2B25-fold lower potency than 5-HT2APartial Agonist
5-HT2C11-fold lower potency than 5-HT2APartial Agonist
Calcium (Ca2+) Mobilization5-HT2A3.2Partial Agonist
5-HT2B60-fold lower potency than 5-HT2APartial Agonist
5-HT2CNegligible agonist efficacyCompetitive Antagonist (IC50: 320 nM)
β-Arrestin Recruitment5-HT2ANot ReportedNot Reported

Data compiled from multiple sources.[1][2][3][7]

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[8][9][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10][11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9][10][11] The 5-HT2A receptor can also engage β-arrestin-dependent pathways, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[8]

5-HT2A_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_G11 Gq/11 5-HT2A_Receptor->Gq_G11 Activates beta_arrestin β-Arrestin 5-HT2A_Receptor->beta_arrestin Recruits PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream_Signaling Downstream Signaling beta_arrestin->Downstream_Signaling Initiates

Canonical and β-arrestin signaling pathways of the 5-HT2A receptor.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to characterize the activity of this compound at the 5-HT2A receptor.

In Vitro Assays

1. Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11-PLC signaling.

  • Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Labeling: Incubate cells with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.

  • Treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., LiCl) to prevent IP degradation. Add varying concentrations of this compound and incubate.

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Quantification: Separate and quantify the [3H]-inositol phosphates using anion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.

IP_Accumulation_Workflow A Seed 5-HT2A expressing cells B Label with [3H]-myo-inositol A->B C Pre-incubate with LiCl B->C D Treat with this compound concentrations C->D E Lyse cells and extract IPs D->E F Quantify [3H]-IPs via chromatography E->F G Analyze data (EC50, Emax) F->G

Workflow for the Inositol Phosphate Accumulation Assay.

2. Calcium (Ca2+) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.

  • Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Treatment: Place the cell plate in a fluorescence plate reader. Add varying concentrations of this compound.

  • Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate EC50 and Emax.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

  • Assay Principle: Utilize a system where the 5-HT2A receptor is tagged with a ProLink (PK) tag and β-arrestin is tagged with an Enzyme Acceptor (EA) tag.[1] Receptor activation leads to β-arrestin recruitment, causing complementation of the enzyme fragments and generation of a chemiluminescent signal.[1]

  • Cell Lines: Use stable U2OS cell lines co-expressing the tagged 5-HT2A receptor and β-arrestin.[1]

  • Treatment: Add varying concentrations of this compound to the cells.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Assay

Head-Twitch Response (HTR) in Rodents

The head-twitch response is a well-established behavioral proxy for 5-HT2A receptor activation in vivo.[1][3]

  • Animals: Use male Sprague Dawley rats.[3]

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.375 - 12.0 mg/kg).[3][12][13][14]

  • Observation: Place individual animals in observation chambers and record the number of head twitches over a specified period (e.g., 180 minutes).[1][3]

  • Data Analysis: Plot the dose-response curve for the total number of head twitches to determine the ED50 value. Time-course analysis can also be performed by binning the counts into time intervals.[3]

HTR_Experimental_Workflow A Acclimate rats to observation chambers B Administer this compound (i.p.) at various doses A->B C Record head twitches over time B->C D Analyze dose-response and time-course C->D

Experimental workflow for the Head-Twitch Response (HTR) assay.

Conclusion

This compound is a highly selective and potent 5-HT2A receptor agonist that serves as an excellent research tool for investigating the intricacies of 5-HT2A receptor signaling.[1][3] Its favorable pharmacological profile allows for the specific interrogation of this pathway in both in vitro and in vivo models. The provided protocols offer a starting point for researchers to utilize this compound to further unravel the roles of the 5-HT2A receptor in health and disease.

References

Application Notes and Protocols for LPH-5 Administration in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed studies on the administration of LPH-5 in non-human primates are not available at the time of this writing. The following application notes and protocols are provided as a representative template for researchers and drug development professionals. The specific details should be adapted based on emerging data and institutional guidelines.

Introduction to this compound

This compound is a potent and selective partial agonist for the serotonin 5-HT2A receptor.[1][2][3][4] It demonstrates high selectivity for the 5-HT2A receptor over the related 5-HT2B and 5-HT2C receptors.[1][3] Preclinical research in rodent models has indicated its potential as a novel therapeutic with antidepressant-like effects.[1][2][3][4] As a next-generation compound derived from psychedelic research, this compound is engineered for improved pharmacological characteristics, such as reduced off-target activity.[5] Studies in non-human primates (NHPs) represent a crucial phase in the preclinical assessment of this compound, aimed at evaluating its safety, pharmacokinetics, and pharmacodynamics in a species with greater translational relevance to humans.

I. Application Notes

Preclinical Rationale for NHP Studies

Non-human primates, such as cynomolgus or rhesus macaques, are frequently the most suitable species for the preclinical safety and toxicological evaluation of compounds targeting the central nervous system. This is due to the significant neuroanatomical and physiological similarities they share with humans. NHP models facilitate the assessment of complex behavioral and cognitive outcomes that are not easily transferable from rodent studies.

Key Research Questions for NHP Studies of this compound
  • Safety and Tolerability: To establish the maximum tolerated dose (MTD) and to identify any potential adverse effects.

  • Pharmacokinetics (PK): To define the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Pharmacodynamics (PD): To confirm the engagement of the 5-HT2A receptor and its subsequent effects.

  • Behavioral and Physiological Effects: To monitor for any alterations in behavior, cardiovascular function, and other physiological metrics.

II. Experimental Protocols

Single Ascending Dose (SAD) Study in Cynomolgus Monkeys

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound in cynomolgus monkeys.

Animals:

  • Species: Cynomolgus monkeys (Macaca fascicularis)

  • Sex: Equal numbers of male and female

  • Age: Young adult (3-5 years)

  • Weight: 3-6 kg

  • Health Status: Naive to the test compound and in good health.

Experimental Design:

  • A cohort of monkeys will be administered a single dose of this compound or a vehicle control.

  • Dose escalation in subsequent cohorts will be guided by the safety and PK data from the preceding dose level.

  • The route of administration (e.g., intravenous, oral) should align with the proposed clinical route.

Protocol:

  • Animals undergo an overnight fast before dosing.

  • A blood sample is collected prior to dosing.

  • This compound is administered at the specified dose.

  • Blood samples are drawn at predetermined intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma is isolated and stored at -80°C for subsequent bioanalysis.

  • Clinical observations, including any behavioral changes, are recorded continuously for the initial 4 hours and periodically thereafter.

  • Vital signs such as heart rate, blood pressure, and body temperature are monitored.

Repeated Dose Toxicology Study

Objective: To evaluate the potential toxicity of this compound following repeated administration over a defined period (e.g., 28 days).

Animals:

  • Species: Cynomolgus monkeys (Macaca fascicularis)

  • Sex: Male and female

  • Age: Young adult

Experimental Design:

  • Several groups of monkeys will receive daily doses of this compound at various levels (low, mid, high) or a vehicle control.

  • A recovery group may be incorporated to determine the reversibility of any observed effects.

Protocol:

  • This compound is administered daily for a duration of 28 days.

  • Blood samples for hematology, clinical chemistry, and PK analysis are collected at regular intervals.

  • Urine samples are collected for urinalysis.

  • Ophthalmological examinations are performed.

  • Electrocardiograms (ECGs) are recorded.

  • Body weight and food intake are monitored.

  • At the end of the dosing period, animals are euthanized, followed by a thorough necropsy and histopathological examination of all major organs.

III. Data Presentation

Hypothetical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Single Intravenous Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng*h/mL)t1/2 (h)CL (mL/h/kg)Vd (L/kg)
0.1550.252204.24802.1
0.52600.2511504.64302.0
2.011500.2551005.13902.0

This table contains hypothetical data for illustrative purposes.

Hypothetical Clinical Chemistry Findings in a 28-Day Repeated Dose Study
ParameterVehicle ControlLow Dose (0.1 mg/kg)Mid Dose (0.5 mg/kg)High Dose (2.0 mg/kg)
ALT (U/L)36 ± 539 ± 644 ± 768 ± 10
AST (U/L)41 ± 644 ± 549 ± 878 ± 12
CREA (mg/dL)0.8 ± 0.10.8 ± 0.10.9 ± 0.21.1 ± 0.2
BUN (mg/dL)16 ± 217 ± 319 ± 321 ± 4

Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This table contains hypothetical data for illustrative purposes.

IV. Visualizations

This compound Signaling Pathway

LPH5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream SAD_Workflow start Start: Acclimatization of NHPs predose Pre-dose Procedures (Fasting, Baseline Samples) start->predose dosing Dose Administration (this compound or Vehicle) predose->dosing monitoring Post-dose Monitoring (Clinical Observations, Vital Signs) dosing->monitoring sampling Serial Blood Sampling (Pharmacokinetics) dosing->sampling data_eval Data Evaluation (Safety & PK Assessment) monitoring->data_eval analysis Bioanalysis of Plasma Samples sampling->analysis analysis->data_eval dose_escalation Decision: Dose Escalation or Study Termination data_eval->dose_escalation next_cohort Proceed to Next Dose Cohort dose_escalation->next_cohort Safe end End of Study: Final Report dose_escalation->end Unsafe/MTD Reached next_cohort->predose

References

Troubleshooting & Optimization

LPH-5 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LPH-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is the chemical compound (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine. It is a potent and selective partial agonist for the serotonin 5-HT2A receptor (5-HT2AR) and is being investigated for its antidepressant-like effects.[1][2][3][4] As with many small molecule drugs, its chemical structure can contribute to low solubility in aqueous solutions.

Q2: Why is my this compound not dissolving in aqueous buffers (e.g., PBS, cell culture media)? this compound is a moderately lipophilic (fat-soluble) molecule. Compounds with such properties often exhibit poor solubility in water-based, or aqueous, solutions.[5] This is because the energy required to break the bonds between water molecules to accommodate the hydrophobic drug molecule is greater than the energy released from the interaction between the drug and water. This often leads to the compound precipitating out of solution.

Q3: What is the best solvent to prepare a stock solution of this compound? For hydrophobic compounds like this compound, organic solvents are recommended for preparing high-concentration stock solutions.[6] Dimethyl sulfoxide (DMSO) is a common and effective choice. Other potential organic solvents include ethanol and dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and tolerance of your experimental system, such as a cell-based assay.[6]

Q4: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental medium. What happened? This is a common issue known as "solvent shift" or "crashing out." When a small volume of a highly concentrated organic stock solution is added to a large volume of an aqueous buffer, the local concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound dissolved.[7] The compound then rapidly precipitates.

Q5: How can I prevent my this compound from precipitating during dilution? Several methods can help prevent precipitation:

  • Lower Stock Concentration: Using a less concentrated stock solution may help.

  • Optimize Dilution Method: Add the stock solution dropwise into the vortex of the gently stirring aqueous medium. This avoids localized high concentrations of the compound.[7]

  • Use an Intermediate Dilution: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, before the final dilution into the purely aqueous medium.

  • Consider Co-solvents or Solubilizing Agents: For challenging cases, adding a small, non-toxic percentage of a co-solvent or using agents like cyclodextrins can enhance solubility.[8][9][10][11]

Q6: Can I use heating or sonication to help dissolve this compound? Gentle warming and brief sonication can be used to help dissolve this compound in the initial organic solvent. However, caution is advised. Ensure the compound is stable at higher temperatures. Forcing a compound into an aqueous solution with heat may lead to it precipitating out later as it cools to room or incubator temperature.

Troubleshooting Guide

This guide provides a systematic approach to resolving common precipitation issues with this compound.

Problem Potential Cause Recommended Solution
Immediate Precipitation Solvent Shift: The compound is "crashing out" upon rapid dilution from an organic solvent into an aqueous medium.[7]1. Modify Dilution Technique: Add the this compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or swirling.[7]2. Reduce Final Concentration: Test a lower final concentration of this compound in your experiment.3. Use an Intermediate Solvent: Perform a serial dilution into a solvent more compatible with both DMSO and water, if your experiment allows.
Precipitation Over Time Low Kinetic Solubility: The compound is supersaturated and not stable in the aqueous medium over the duration of the experiment.Temperature Fluctuation: Moving the solution from a warm incubator to a cooler microscope stage can decrease solubility.[12]1. Assess Stability: Test the stability of your this compound working solution by incubating it for the same duration as your experiment and checking for precipitation.2. Incorporate Solubilizers: Consider using formulation strategies like cyclodextrins or co-solvents if compatible with your assay.[8][10][11]
Inconsistent Results Variable Precipitation: Undissolved compound or micro-precipitates can lead to inconsistent effective concentrations between experiments.1. Ensure Complete Dissolution: Visually inspect your final working solution for any cloudiness or particulates. If observed, filter the solution through a 0.22 µm syringe filter.[8]2. Standardize Protocol: Strictly adhere to a validated protocol for preparing your this compound working solutions to ensure consistency.

Quantitative Data & Protocols

Solubility Data

The following table summarizes the estimated solubility of this compound in various common laboratory solvents. This data is based on the behavior of similar hydrophobic compounds and should be used as a guideline.

Solvent Solubility (Estimated) Notes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLInsoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol (100%)~10-20 mg/mLViable alternative to DMSO.
Dimethylformamide (DMF)≥ 30 mg/mLAnother alternative for stock solutions.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight of this compound will be needed for this calculation).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be applied if dissolution is slow.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell-Based Assays

Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Prepare an intermediate dilution (optional but recommended): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed medium to create a 100 µM solution. Vortex immediately but gently.

  • To prepare the final 10 µM working solution, add the required volume of the 10 mM stock (or the 100 µM intermediate) to the final volume of pre-warmed medium.

    • Crucial Step: Add the stock solution dropwise into the center of the medium while it is being gently vortexed or swirled. This rapid dispersion is key to preventing precipitation.

  • Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. Use the solution immediately.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the this compound working solution.

Visualizations

This compound Signaling Pathway LPH5 This compound HTR2A 5-HT2A Receptor LPH5->HTR2A Agonist Binding Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Antidepressant Effects) Ca->Response PKC->Response

Caption: Hypothetical signaling cascade initiated by this compound binding.

Troubleshooting this compound Precipitation cluster_solutions Recommended Solutions Start Start: Dilute this compound Stock into Aqueous Buffer Check Precipitate Observed? Start->Check Success Success: Solution is Clear. Proceed with Experiment. Check->Success No Troubleshoot Troubleshoot Check->Troubleshoot Yes Sol1 1. Add stock dropwise to pre-warmed, stirring buffer. Troubleshoot->Sol1 Sol2 2. Lower the final This compound concentration. Sol1->Sol2 Sol3 3. Use an intermediate dilution step. Sol2->Sol3 Sol4 4. Filter solution with 0.22 µm filter. Sol3->Sol4 Sol4->Start Retry Dilution

Caption: Workflow for addressing this compound precipitation issues.

Workflow for Solubility Testing PrepStock 1. Prepare 10 mM This compound Stock in DMSO Dilute 3. Add excess this compound to each buffer PrepStock->Dilute PrepBuffers 2. Prepare Aqueous Buffers (e.g., PBS, Media) PrepBuffers->Dilute Equilibrate 4. Equilibrate on shaker (e.g., 24h at 25°C) Dilute->Equilibrate Separate 5. Centrifuge or allow to settle Equilibrate->Separate Filter 6. Filter supernatant (0.22 µm filter) Separate->Filter Analyze 7. Analyze concentration of filtrate (e.g., HPLC) Filter->Analyze Result Result: Equilibrium Solubility Analyze->Result

Caption: Experimental workflow for determining equilibrium solubility.

References

Technical Support Center: Optimizing L-PH-5 Concentration for Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of L-PH-5, a selective 5-HT2A receptor agonist, for experiments using neuronal cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of L-PH-5 in your research.

Frequently Asked Questions (FAQs)

Q1: What is L-PH-5 and what is its primary mechanism of action in neuronal cells?

A1: L-PH-5 is a novel phenethylamine-derived therapeutic candidate that acts as a potent and selective partial agonist for the Serotonin 2A (5-HT2A) receptor.[1][2][3] In neuronal cells, its primary mechanism of action involves binding to and activating 5-HT2A receptors, which are G protein-coupled receptors (GPCRs).[4][5] This activation triggers intracellular signaling cascades, primarily through the Gαq pathway, leading to the modulation of various neural processes, including mood, perception, and cognition.[1][2][4]

Q2: What are the expected effects of L-PH-5 on neuronal cell lines?

A2: As a 5-HT2A receptor agonist, L-PH-5 is expected to induce downstream signaling events upon binding to its receptor on neuronal cells. These events can include the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[4] Functionally, this can influence neuronal excitability, synaptic transmission, and gene expression. L-PH-5 has shown antidepressant-like effects in preclinical rodent models.[2][3][6]

Q3: Is L-PH-5 cytotoxic to neuronal cells?

A3: L-PH-5 is reported to be devoid of cytotoxicity and genotoxicity.[1] However, it is crucial to determine the optimal, non-toxic concentration range for your specific neuronal cell line and experimental conditions. High concentrations of any compound, or its solvent (like DMSO), can lead to off-target effects or cytotoxicity.

Q4: Which neuronal cell lines are appropriate for studying the effects of L-PH-5?

A4: Cell lines endogenously expressing the 5-HT2A receptor are ideal. Commonly used human neuroblastoma cell lines like SH-SY5Y can be suitable for these studies. Primary neuronal cultures (e.g., cortical or hippocampal neurons) are also excellent models as they provide a more physiologically relevant system. The choice of cell line will depend on the specific research question.

Q5: How do I determine the optimal concentration of L-PH-5 for my experiments?

A5: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is the first step to identify a concentration range that elicits the desired biological effect without causing cytotoxicity. This typically involves treating the cells with a range of L-PH-5 concentrations and assessing cell viability and a functional endpoint related to 5-HT2A activation.

L-PH-5 Signaling Pathway

Activation of the 5-HT2A receptor by L-PH-5 initiates a cascade of intracellular events. The diagram below illustrates the canonical Gαq-mediated signaling pathway.

LPH5_Signaling_Pathway LPH5 LPH-5 Receptor 5-HT2A Receptor LPH5->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: L-PH-5 activates the 5-HT2A receptor, initiating the Gαq signaling cascade.

Experimental Workflow for Optimizing L-PH-5 Concentration

The following workflow provides a step-by-step guide for determining the optimal L-PH-5 concentration for your neuronal cell line experiments.

LPH5_Optimization_Workflow start Start prepare_cells Prepare Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->prepare_cells dose_response Dose-Response & Cytotoxicity Assay (e.g., MTT or LDH assay) prepare_cells->dose_response determine_range Determine Non-Toxic Concentration Range dose_response->determine_range functional_assay Functional Assay (e.g., Calcium Imaging, Gene Expression) determine_range->functional_assay optimal_concentration Select Optimal L-PH-5 Concentration functional_assay->optimal_concentration main_experiment Proceed with Main Experiment optimal_concentration->main_experiment end End main_experiment->end

Caption: Workflow for optimizing L-PH-5 concentration in neuronal cell lines.

Troubleshooting Guide

Q: I am observing significant cell death even at low concentrations of L-PH-5. What could be the issue?

A:

  • Solvent Toxicity: The solvent used to dissolve L-PH-5 (e.g., DMSO) can be toxic to neurons at higher concentrations. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%). Always include a vehicle-only control (culture medium with the same final concentration of the solvent) to assess solvent-induced toxicity.

  • Compound Instability: The compound might be unstable in the culture medium and degrade into toxic byproducts. Ensure proper storage of the L-PH-5 stock solution and prepare fresh dilutions for each experiment.

  • Cell Health: Unhealthy or stressed neuronal cultures are more susceptible to compound-induced toxicity. Ensure your cells are healthy, have a proper morphology, and are within an optimal passage number before starting the experiment.

Q: I am not observing any effect of L-PH-5 at any concentration. What should I do?

A:

  • Concentration and Time Range: The effective concentration might be outside the tested range, or the incubation time might not be optimal. Consider testing a broader range of concentrations and a wider array of time points, including very short (minutes) and very long (several days) incubations.

  • Receptor Expression: Confirm that your neuronal cell line expresses the 5-HT2A receptor at sufficient levels. You can verify this through techniques like qPCR, Western blot, or immunocytochemistry.

  • Assay Sensitivity: The functional assay you are using may not be sensitive enough to detect the changes induced by L-PH-5. Consider using a more direct and sensitive readout of 5-HT2A receptor activation, such as measuring intracellular calcium mobilization.

Q: My results are not reproducible between experiments. What are the possible causes?

A:

  • Cell Culture Variability: Inconsistent cell seeding density, passage number, or culture conditions can lead to variability. Standardize your cell culture practices to ensure consistency between experiments.

  • Reagent Preparation: Inconsistent preparation of L-PH-5 dilutions or other reagents can introduce variability. Use calibrated pipettes and prepare fresh solutions for each experiment.

  • Assay Conditions: Variations in incubation times, temperature, or plate reading parameters can affect the results. Ensure that all experimental conditions are kept consistent.

Data Presentation: Example Dose-Response and Cytotoxicity Data

The following tables present example data for L-PH-5 in two common neuronal cell lines. Note: This is illustrative data to guide experimental design.

Table 1: L-PH-5 Dose-Response on Cell Viability (MTT Assay)

L-PH-5 ConcentrationSH-SY5Y (% Viability)Primary Cortical Neurons (% Viability)
Vehicle (0.1% DMSO)100 ± 4.5100 ± 5.2
1 nM102 ± 3.899 ± 4.9
10 nM101 ± 5.1103 ± 5.5
100 nM98 ± 4.297 ± 6.1
1 µM97 ± 5.595 ± 5.8
10 µM95 ± 6.192 ± 6.3
100 µM93 ± 7.289 ± 7.0

Table 2: L-PH-5 Effect on Cytotoxicity (LDH Release Assay)

L-PH-5 ConcentrationSH-SY5Y (% Cytotoxicity)Primary Cortical Neurons (% Cytotoxicity)
Vehicle (0.1% DMSO)2.1 ± 0.53.5 ± 0.8
1 nM2.3 ± 0.43.7 ± 0.9
10 nM2.5 ± 0.64.1 ± 1.1
100 nM3.0 ± 0.74.8 ± 1.3
1 µM3.4 ± 0.95.5 ± 1.5
10 µM4.1 ± 1.26.8 ± 1.9
100 µM5.2 ± 1.58.9 ± 2.4

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration Range of L-PH-5 using MTT Assay

This protocol outlines the steps to assess the effect of L-PH-5 on the viability of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well plates

  • L-PH-5 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well for SH-SY5Y) and allow them to adhere and grow for 24 hours.[7]

  • Compound Preparation: Prepare serial dilutions of L-PH-5 in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared L-PH-5 dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessing Cytotoxicity of L-PH-5 using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Neuronal cell line

  • Complete culture medium

  • 96-well plates

  • L-PH-5 stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit, for positive control)

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 1 hour before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls, as described in the kit's manual.

References

Troubleshooting LPH-5 inconsistent behavioral results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in behavioral experiments involving LPH-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a potent and highly selective partial agonist for the serotonin 5-HT2A receptor.[1][2] Its high selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors is a key feature.[1][2] The activation of the 5-HT2A receptor is believed to be the key mechanism behind the therapeutic effects of classic psychedelics, and this compound is being investigated for its potential antidepressant effects.[1][2]

Q2: What are the key in vitro pharmacological parameters of this compound?

This compound has been characterized across a range of functional assays, demonstrating its potency and selectivity for the 5-HT2A receptor.[1] Below is a summary of its pharmacological profile at human serotonin receptors.

ReceptorAssay TypeParameterValue (nM)
5-HT2A Binding AffinityKi2.9
Functional PotencyEC504.8
5-HT2B Binding AffinityKi170
Functional PotencyEC50290
5-HT2C Binding AffinityKi280
Functional PotencyEC50500

Table 1: In vitro pharmacological profile of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Data extracted from preclinical studies.[1]

Q3: What are some established behavioral assays for assessing this compound's effects in rodents?

Preclinical studies have utilized the Head Twitch Response (HTR) in rats as a primary in vivo assay to confirm 5-HT2A receptor engagement.[1][3] This response is a well-established behavioral proxy for 5-HT2A receptor activation. Additionally, antidepressant-like effects have been investigated in Flinders Sensitive Line (FSL) rats, adrenocorticotropic hormone (ACTH)-treated Sprague Dawley rats, and Wistar Kyoto rats.[2]

Troubleshooting Inconsistent Behavioral Results

Q1: My behavioral results with this compound are inconsistent. Where should I start my investigation?

Inconsistent results in behavioral experiments can stem from a variety of factors. A systematic approach to troubleshooting is crucial. We recommend a stepwise investigation starting with the most common sources of variability.

A Inconsistent Behavioral Results Observed B Review Experimental Protocol & Records A->B Step 1 C Check this compound Compound Integrity B->C Step 2 D Evaluate Animal Model & Husbandry C->D Step 3 E Assess Behavioral Assay Execution D->E Step 4 F Analyze Data & Statistical Methods E->F Step 5 G Consistent Results Achieved F->G Resolution

Caption: Initial troubleshooting workflow for inconsistent this compound results.

Q2: How can I verify the integrity and preparation of my this compound compound?

The stability and accurate preparation of this compound are critical for reproducible results.

  • Storage: Ensure this compound is stored under the recommended conditions to prevent degradation.

  • Solubility and Vehicle: this compound has been successfully dissolved in a sterile 0.9% saline solution for intraperitoneal (i.p.) injections in rodent studies.[1][3] If using a different vehicle, ensure this compound is fully solubilized and stable in that solution. Incomplete solubilization can lead to inaccurate dosing.

  • Dose Calculation and Preparation: Double-check all calculations for dose preparation. Ensure the final concentration and injection volume are accurate for the animal's body weight. Prepare fresh solutions for each experiment to avoid potential degradation over time.

Q3: What aspects of my animal model and husbandry should I review?

Subtle variations in the animal model and housing conditions can significantly impact behavioral outcomes.

  • Animal Strain and Supplier: Use the specified animal strain from a reputable supplier. Preclinical studies with this compound have utilized male Sprague-Dawley, Flinders Sensitive Line (FSL), and Wistar Kyoto rats.[1][2][3]

  • Acclimation Period: Ensure a sufficient acclimation period for the animals to the facility before starting any experimental procedures. A 3-week habituation period has been used in published studies.[1][3]

  • Housing Conditions: Maintain consistent housing conditions, including cage size, light/dark cycle (e.g., 12h/12h), temperature (e.g., 20 ± 2°C), and ad libitum access to food and water.[1][3] Social isolation or overcrowding can be a significant stressor and a source of variability.

  • Animal Health: Monitor the overall health of the animals. Any underlying health issues can affect their behavioral responses.

Q4: What are common pitfalls in the execution of behavioral assays like the Head Twitch Response (HTR)?

The Head Twitch Response is a sensitive behavioral measure that requires careful observation.

  • Habituation to Observation Arena: Allow animals to habituate to the testing environment before drug administration and observation to reduce novelty-induced stress.

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to prevent observer bias.

  • Scoring Criteria: Adhere to a strict and consistent definition of a head twitch. Videotaping the sessions allows for later review and verification of the scoring.

  • Timing of Observation: The timing of the observation period post-injection is critical. For this compound, HTR has been measured for up to 180 minutes following i.p. administration.[3]

Experimental Protocols

Head Twitch Response (HTR) Measurement in Sprague-Dawley Rats

This protocol is based on methodologies described in preclinical studies of this compound.[1][3]

  • Animals: Male Sprague-Dawley rats (8-9 weeks old) are used.[1][3]

  • Habituation: Animals are habituated to the facility for at least 3 weeks prior to the experiment.[1][3]

  • Drug Preparation: this compound is dissolved in a sterile 0.9% saline solution.[1][3]

  • Dosing: Animals are divided into experimental groups and injected intraperitoneally (i.p.) with the vehicle (0.9% saline), a positive control (e.g., DOI at 3.0 mg/kg), or different doses of this compound (e.g., 0.375, 1.5, 3.0, 6.0, 12.0 mg/kg).[1][3] The final injection volume is typically 1.0 - 1.5 ml/kg.[3]

  • Observation: Immediately after injection, rats are moved to a standard observation cage without enrichment. They are videotaped from multiple angles for 180 minutes.[3]

  • Scoring: The number of head twitches is counted by a trained observer who is blind to the treatment groups. Data is typically binned into time intervals (e.g., 10-minute intervals).[3]

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Habituation (3 weeks) B Prepare this compound/Vehicle (0.9% Saline) C i.p. Injection (Vehicle, this compound, or Positive Control) B->C D Place in Observation Cage C->D E Videotape for 180 min D->E F Blinded Scoring of Head Twitches E->F G Data Analysis F->G

Caption: Experimental workflow for the Head Twitch Response assay.

Signaling Pathway

This compound acts as an agonist at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in inositol phosphates (IP) and intracellular calcium.

LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor Binds & Activates G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified 5-HT2A receptor signaling pathway.

References

LPH-5 Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of LPH-5. The information presented here is compiled from established principles of pharmaceutical stability, with a focus on phenethylamine derivatives. Please note that specific, quantitative stability data for this compound is not publicly available at this time; therefore, this guide is intended to provide a robust framework for handling and evaluating this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of phenylethylamine derivatives like this compound in solution is primarily influenced by pH, light, oxygen, and temperature. The amine group and any other ionizable moieties are sensitive to pH changes, which can affect degradation rates. Exposure to UV or visible light may induce photodegradation. Dissolved oxygen can lead to oxidation, especially if the molecule contains electron-rich aromatic rings. Elevated temperatures will generally accelerate all degradation pathways.[1]

Q2: I've noticed a discoloration in my this compound solution. What is the likely cause?

A2: Discoloration, such as turning yellow or brown, in solutions of phenylethylamine derivatives is often a sign of oxidative degradation.[1] This can be triggered by exposure to air (oxygen), light, or the presence of trace metal ions.[1] The oxidation process can form colored byproducts like quinones.[1] To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q3: My experimental results are inconsistent. Could this be related to this compound stability?

A3: Yes, inconsistent assay results or a perceived loss of potency can be a direct consequence of compound degradation.[1] If this compound degrades, the actual concentration of the active molecule in your solution will decrease, leading to variability in your experimental outcomes. It is crucial to use freshly prepared solutions whenever possible and to store stock solutions under validated conditions.

Q4: What are the general recommended storage conditions for a compound like this compound?

A4: While specific data for this compound is not available, general recommendations for phenethylamine derivatives suggest storing the solid compound in a tightly sealed container at low temperatures, protected from light and moisture. A common practice is to store such compounds at -20°C. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and purged with an inert gas.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Loss of potency in assays, appearance of new peaks in chromatography, or discoloration of the solution.

  • Possible Causes:

    • Oxidation: Exposure to atmospheric oxygen.

    • Photodegradation: Exposure to ambient or UV light.

    • Inappropriate pH: The pH of the solution may be promoting hydrolysis or other degradation pathways.

    • High Temperature: Storage at room temperature or higher.

  • Solutions:

    • Prepare solutions using deoxygenated solvents and purge the headspace of the container with an inert gas (e.g., nitrogen or argon).

    • Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

    • Buffer solutions to a pH where the compound is most stable (requires experimental determination).

    • Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.

Issue 2: Inconsistent Purity Analysis by HPLC
  • Symptom: Variable peak areas for the main compound or the appearance of new impurity peaks in different batches or over time.

  • Possible Causes:

    • On-column Degradation: The HPLC mobile phase or column conditions may be causing the compound to degrade during analysis.

    • Inadequate Storage of Analytical Samples: Samples waiting for analysis may be degrading.

    • Contaminated Solvents or Reagents: Impurities in solvents can catalyze degradation.

  • Solutions:

    • Evaluate the stability of this compound in the mobile phase. If degradation is observed, adjust the pH or solvent composition.

    • Keep analytical samples in an autosampler cooled to 4°C and analyze them as quickly as possible after preparation.

    • Use high-purity (e.g., HPLC or LC-MS grade) solvents and fresh reagents.

Stability and Storage Conditions Summary

The following tables provide a summary of recommended storage conditions and typical conditions for forced degradation studies, which are essential for understanding the stability profile of this compound.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereLight Protection
Solid Long-term-20°CTightly sealedRequired
Short-term2-8°CTightly sealedRequired
Solution Long-term-20°C or belowInert gas headspaceRequired
Short-term2-8°CInert gas headspaceRequired

Table 2: Typical Conditions for Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and pathways.[2][3]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Degradation 80°CDry HeatUp to 48 hours
Photostability ICH Q1B compliant light sourceRoom TemperatureAs per ICH guidelines

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[1]

    • Photodegradation: Expose the stock solution to light as specified in ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to evaluate peak purity.

  • Injection Volume: 5-10 µL.

Visualizations

G Troubleshooting this compound Stability Issues cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Corrective Actions start Inconsistent Results or Visible Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution_age Check Age of Solution start->check_solution_age analyze_purity Analyze Purity by Stability-Indicating HPLC check_storage->analyze_purity prepare_fresh Prepare Fresh Solutions check_solution_age->prepare_fresh forced_degradation Perform Forced Degradation Study analyze_purity->forced_degradation If degradation confirmed optimize_storage Optimize Storage (Inert gas, lower temp) forced_degradation->optimize_storage Identify degradation pathway reformulate Consider Reformulation (e.g., add antioxidants) optimize_storage->reformulate If optimization is insufficient

Caption: Troubleshooting workflow for this compound stability issues.

G Recommended Storage and Handling for this compound cluster_0 Solid Compound cluster_1 Solution Preparation cluster_2 Solution Storage solid_storage Store at -20°C in a tightly sealed container protect_solid Protect from light and moisture solid_storage->protect_solid use_inert Use deoxygenated solvents solid_storage->use_inert purge Purge with inert gas (N2 or Ar) use_inert->purge protect_solution Store in amber vials or protect from light purge->protect_solution short_term Short-term (days): 2-8°C protect_solution->short_term long_term Long-term (weeks+): -20°C or below protect_solution->long_term

Caption: Logical diagram of this compound storage and handling recommendations.

References

Preventing LPH-5 degradation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of LPH-5 in experimental assays to prevent its degradation and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective 5-HT2A receptor agonist with an EC50 of 190 nM.[1][2] Its primary mechanism of action is the selective activation of the 5-hydroxytryptamine (serotonin) receptor 2A, which is involved in regulating mood and other functions of the central nervous system.[1][2] this compound is utilized in research to explore the role of the 5-HT2A receptor in various psychiatric disorders.[1][2]

Q2: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C.[3]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

This compound has a piperidine core structure. Piperidine and its derivatives can be susceptible to degradation under certain conditions:

  • Acidic Conditions: The nitrogen atom in the piperidine ring is basic and can be protonated in acidic environments, which may affect its stability and activity.

  • Oxidizing Agents: Exposure to strong oxidizing agents should be avoided as they can potentially react with the piperidine ring or other functional groups in the molecule.

  • High Temperatures: Elevated temperatures can lead to the thermal decomposition of piperidine-containing compounds.

Troubleshooting Guide for this compound in Experimental Assays

This guide focuses on troubleshooting common issues that may arise during a typical 5-HT2A receptor functional assay using this compound.

Experimental Workflow: 5-HT2A Receptor Functional Assay

Below is a diagram illustrating a typical workflow for a cell-based 5-HT2A receptor functional assay, which often measures changes in intracellular calcium levels.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells expressing 5-HT2A receptor prep_dye Load cells with calcium indicator dye prep_cells->prep_dye prep_lph5 Prepare this compound dilutions add_lph5 Add this compound to cells prep_lph5->add_lph5 prep_dye->add_lph5 incubate Incubate add_lph5->incubate measure Measure fluorescence incubate->measure analyze Analyze data and generate dose-response curve measure->analyze

Figure 1: A typical workflow for a 5-HT2A receptor functional assay.
Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or no signal upon this compound stimulation This compound degradation due to improper storage or handling.- Ensure this compound powder has been stored at -20°C.- Prepare fresh stock solutions from powder.- Avoid multiple freeze-thaw cycles of stock solutions by using aliquots.
This compound degradation in assay buffer.- Check the pH of your assay buffer; avoid highly acidic conditions.- Prepare this compound dilutions immediately before use.- Minimize the time this compound spends in aqueous buffer before being added to the cells.
High background signal Constitutive receptor activity.Some GPCRs can have agonist-independent activity. Consider using an inverse agonist to determine the baseline.
Assay components interfering with the signal.- Run a vehicle control (buffer and solvent without this compound) to check for background fluorescence.- Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or the assay readout.
Inconsistent results between experiments Variability in this compound concentration.- Ensure accurate and consistent preparation of this compound dilutions.- Use calibrated pipettes and vortex solutions thoroughly.
Cell-based factors.- Maintain consistent cell passage numbers and seeding densities.- Ensure consistent incubation times and temperatures.
Logical Troubleshooting Flow

The following diagram provides a logical approach to troubleshooting unexpected results in your this compound experiments.

G decision decision issue issue start Unexpected Results check_storage Verify this compound storage and handling start->check_storage storage_ok storage_ok check_storage->storage_ok check_protocol Review assay protocol and calculations storage_ok->check_protocol Yes issue_storage issue_storage storage_ok->issue_storage No protocol_ok protocol_ok check_protocol->protocol_ok check_reagents Assess reagent quality (buffers, cells, etc.) protocol_ok->check_reagents Yes issue_protocol issue_protocol protocol_ok->issue_protocol No reagents_ok reagents_ok check_reagents->reagents_ok troubleshoot_assay Troubleshoot specific assay parameters reagents_ok->troubleshoot_assay Yes issue_reagents issue_reagents reagents_ok->issue_reagents No

Figure 2: A logical flow for troubleshooting this compound assay issues.

Experimental Protocols

General Protocol for a 5-HT2A Receptor Calcium Flux Assay

This protocol provides a general framework. Specific parameters such as cell type, dye concentration, and incubation times should be optimized for your particular experimental system.

Materials:

  • Cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • DMSO (for preparing this compound stock solution)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading.

    • Inject the this compound dilutions into the wells and continuously measure the fluorescence signal for a set period (e.g., 120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.

References

LPH-5 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of LPH-5, a potent and selective 5-HT2A receptor agonist, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, is a potent partial agonist of the serotonin 5-HT2A receptor.[1][2] It demonstrates high selectivity for the 5-HT2A receptor subtype over the related 5-HT2B and 5-HT2C receptors.[1][2][3][4] Its mechanism of action involves the activation of the 5-HT2A receptor, which is implicated in regulating mood and perception.[5][6]

Q2: What are the known off-target effects of this compound, especially at high concentrations?

While this compound is highly selective, at sufficiently high concentrations, it may exhibit off-target effects. The most notable potential off-target interaction is with the 5-HT2C receptor.[1][3] In some functional assays, this compound displays very low efficacy at the 5-HT2C receptor, and it has been proposed that at high concentrations, it could potentially act as an inhibitor rather than an activator of this receptor subtype.[1][3]

Q3: How is the selectivity of this compound for the 5-HT2A receptor quantified?

The selectivity of this compound is determined through various in vitro functional assays that measure its binding affinity (Ki) and functional potency (EC50) at different serotonin receptor subtypes.[1][2] this compound shows a 10- to 100-fold selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors in terms of both binding affinity and functional potency.[2]

Q4: What are the potential consequences of 5-HT2B receptor activation?

Activation of the serotonin 5-HT2B receptor has been associated with cardiac risks.[2] Due to its high selectivity for the 5-HT2A receptor, this compound is expected to avoid these cardiac and other risks associated with 5-HT2B receptor activation.[2]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound, particularly concerning off-target effects.

Issue 1: Observing unexpected cellular responses at high concentrations of this compound.

  • Possible Cause: The observed effects may be due to off-target interactions, most likely with the 5-HT2C receptor. At high concentrations, this compound's partial agonism or potential antagonism at 5-HT2C receptors could lead to cellular responses that differ from those mediated by 5-HT2A activation alone.

  • Troubleshooting Steps:

    • Concentration Titration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired 5-HT2A-mediated effect.

    • Use of Selective Antagonists: To confirm the involvement of the 5-HT2C receptor, co-incubate your system with a selective 5-HT2C antagonist. If the unexpected effect is blocked, it suggests 5-HT2C involvement.

    • Alternative Ligands: Compare the effects of this compound with other highly selective 5-HT2A agonists to differentiate between on-target and potential off-target effects.

Issue 2: Difficulty replicating the reported selectivity profile of this compound.

  • Possible Cause: The observed selectivity can be dependent on the specific assay and cell system used.[1][3] Different assays have varying sensitivities and may reveal different aspects of a compound's activity.

  • Troubleshooting Steps:

    • Assay Selection: Be mindful that the efficacy of this compound, particularly at the 5-HT2C receptor, is assay-dependent.[1][3] Refer to the published literature for detailed protocols of the functional assays used to characterize this compound.

    • Cell Line Verification: Ensure the cell lines used express the correct repertoire and density of serotonin receptors. Receptor expression levels can significantly influence the observed functional response.

    • Control Experiments: Include appropriate positive and negative controls in your experiments. This includes using known non-selective and selective ligands to validate your assay system.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of this compound at various serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT2A1.3
5-HT2B10-60 fold lower affinity than 5-HT2A
5-HT2C10-100 fold lower affinity than 5-HT2A

Data compiled from multiple sources.[1][2]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound

Receptor SubtypeAssay TypeEC50 (nM)Emax (% of 5-HT)
5-HT2AInositol Phosphate2.1 - 2556 - 94%
5-HT2BInositol Phosphate25-fold lower potency than 5-HT2APartial Agonist
5-HT2CInositol Phosphate11-fold lower potency than 5-HT2APartial Agonist
5-HT1BcAMP Assay87-fold lower potency than 5-HT2A-
5-HT2CGTPγS BindingReliable EC50 could not be determinedVery low efficacy

Data compiled from multiple sources.[1][2]

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This assay is used to measure the activation of Gq-coupled receptors, such as the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Cell Culture: Culture cells expressing the desired serotonin receptor subtype in a suitable medium.

  • Labeling: Incubate the cells with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: Treat the labeled cells with varying concentrations of this compound or a control compound.

  • IP Extraction: Lyse the cells and extract the inositol phosphates using an appropriate method (e.g., ion-exchange chromatography).

  • Quantification: Measure the amount of accumulated [3H]inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.

GTPγS Binding Assay

This assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and other necessary components.

  • Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound, and [35S]GTPγS.

  • Incubation: Incubate the reaction mixture to allow for [35S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound from free [35S]GTPγS.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Analyze the data to determine the potency and efficacy of this compound in stimulating G protein activation.

Visualizations

LPH5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds and Activates Gq Gq 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: this compound primary signaling pathway via 5-HT2A receptor activation.

Experimental_Workflow_IP_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture cells expressing 5-HT receptor B 2. Label cells with myo-[3H]inositol A->B C 3. Treat cells with This compound or control B->C D 4. Lyse cells and extract inositol phosphates C->D E 5. Quantify [3H]IPs via scintillation counting D->E F 6. Plot concentration-response curve (EC50, Emax) E->F

Caption: Experimental workflow for the Inositol Phosphate (IP) Accumulation Assay.

Troubleshooting_Logic Start Unexpected Cellular Response at High this compound Concentration Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Perform concentration titration to find lowest effective dose Q1->A1_Yes Yes A1_No Investigate other experimental variables (e.g., reagents, cell health) Q1->A1_No No Q2 Is the effect blocked by a selective 5-HT2C antagonist? A1_Yes->Q2 A2_Yes Confirms 5-HT2C receptor involvement (off-target effect) Q2->A2_Yes Yes A2_No Consider other potential off-target interactions or complex signaling pathways Q2->A2_No No

Caption: Troubleshooting logic for investigating unexpected effects of this compound.

References

LPH-5 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize LPH-5 dose-response experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the generation of dose-response curves for this compound, a potent and selective 5-HT2A receptor partial agonist.[1][2][3][4]

Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell plating.
Pipetting errors, especially with serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the compound dilutions to add to the assay plates.
Edge effects on microplates.Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or buffer to maintain humidity.
Poor or No Response to this compound Low or absent 5-HT2A receptor expression in the cell line.Confirm 5-HT2A receptor expression using a validated method such as qPCR, Western blot, or flow cytometry.
Inactive this compound compound.Verify the integrity and concentration of the this compound stock solution. If possible, test a fresh batch of the compound.
Suboptimal assay conditions.Optimize assay parameters such as incubation time, temperature, and cell density.
Atypical Curve Shape (e.g., Biphasic or Flat) Off-target effects at high concentrations.This compound is highly selective for the 5-HT2A receptor, but at very high concentrations, off-target effects can't be entirely ruled out.[1][3][5] Consider evaluating a narrower concentration range.
Compound precipitation at high concentrations.Check the solubility of this compound in your assay buffer. If precipitation is observed, consider using a different solvent or a lower concentration range.
Incorrect data analysis model.Ensure you are using an appropriate non-linear regression model, such as a four-parameter logistic equation, to fit your data.[6][7]
Inconsistent EC50 Values Across Experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments, as receptor expression levels can change with prolonged culturing.
Differences in reagent lots (e.g., serum, media).Qualify new lots of critical reagents to ensure they do not significantly impact the assay performance.
Fluctuation in instrument performance.Regularly calibrate and maintain plate readers and other relevant equipment.

Frequently Asked Questions (FAQs)

1. What is the expected EC50 for this compound in a functional assay?

This compound is a potent partial 5-HT2A receptor agonist with reported EC50 values in the low nanomolar range in various functional assays, such as inositol phosphate accumulation and GTPγS binding assays.[1][3] The exact EC50 can vary depending on the specific cell line, assay format, and experimental conditions.

2. How should I prepare my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final solvent concentration in the assay should be kept low (typically <0.1%) and consistent across all wells to avoid solvent-induced effects.

3. What controls should I include in my this compound dose-response experiment?

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This serves as the baseline response.

  • Positive Control: A known 5-HT2A receptor agonist (e.g., serotonin or a reference agonist) to confirm that the cells are responsive.

  • Negative Control (optional): A known 5-HT2A receptor antagonist to demonstrate that the this compound response is mediated by the 5-HT2A receptor.

4. How do I choose the appropriate concentration range for my dose-response curve?

A common practice is to use a wide range of concentrations spanning several orders of magnitude (e.g., from 1 pM to 10 µM) in half-log or log increments. This helps to define both the bottom and top plateaus of the curve, which is crucial for accurate EC50 determination.[8]

5. What statistical model should I use to analyze my data?

A non-linear regression analysis using a four-parameter logistic equation (also known as a sigmoidal dose-response model) is typically used to fit dose-response data and determine key parameters like EC50, Hill slope, and the top and bottom plateaus.[6][7] In cases of asymmetrical curves, a five-parameter logistic model might be more appropriate.[9]

Experimental Protocols

In Vitro Inositol Phosphate Accumulation Assay for this compound

This protocol outlines a general method for determining the potency (EC50) of this compound by measuring its ability to stimulate inositol phosphate (IP) accumulation in cells expressing the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound compound

  • Assay buffer (e.g., HBSS)

  • IP accumulation assay kit (commercially available)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed the 5-HT2A expressing cells into the microplates at a predetermined optimal density and allow them to adhere overnight.

  • Cell Labeling (if required by kit): Some kits require labeling the cells with myo-[3H]inositol or a fluorescent IP precursor. Follow the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare vehicle and positive control solutions.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit protocol.

    • Measure the accumulated inositol phosphates using a suitable detection method (e.g., scintillation counting for radioactive assays or fluorescence/luminescence for non-radioactive assays).

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all data points.

    • Normalize the data to the maximum response of a full agonist if desired.

    • Plot the response as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Visualizations

This compound Signaling Pathway

LPH5_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor PLC Phospholipase C (PLC) 5HT2A_R->PLC Activates LPH5 This compound LPH5->5HT2A_R PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.

Experimental Workflow for this compound Dose-Response Assay

LPH5_Workflow Start Start Cell_Culture Culture 5-HT2A Expressing Cells Start->Cell_Culture Cell_Seeding Seed Cells into Assay Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with This compound and Controls Cell_Seeding->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Incubation Incubate at 37°C Treatment->Incubation Detection Measure Signal (e.g., IP Accumulation) Incubation->Detection Data_Analysis Analyze Data and Generate Curve Detection->Data_Analysis End End Data_Analysis->End

References

LPH-5 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving LPH-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and selective partial agonist for the serotonin 5-HT2A receptor (5-HT2AR).[1][2][3][4][5] Its primary mechanism of action is to activate 5-HT2A receptors, which are predominantly found in cortical regions of the brain and are involved in modulating mood, cognition, and appetite.[4] this compound shows high selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors.[1][3][4]

Q2: What are the main experimental applications of this compound?

A2: this compound is primarily used in preclinical research to investigate the therapeutic potential of selective 5-HT2A receptor activation for psychiatric disorders, particularly depression.[1][3][4] Common experimental applications include in-vivo studies in rodent models to assess antidepressant-like effects and in-vitro functional assays to characterize its pharmacological properties at the 5-HT2 receptors.[1][3]

Q3: In which experimental models has this compound shown efficacy?

A3: this compound has demonstrated robust antidepressant-like effects in several rodent models of depression, including the Flinders Sensitive Line (FSL) rats and adrenocorticotropic hormone (ACTH)-treated Sprague Dawley rats.[3][5] It has also been shown to dose-dependently induce head-twitch responses (HTR) in rats, a behavioral proxy for 5-HT2A receptor engagement in vivo.[1][3]

Q4: What is the selectivity profile of this compound?

A4: this compound exhibits substantial selectivity for the 5-HT2A receptor. It has 10- to 60-fold lower binding affinities and 10- to 100-fold lower functional potencies at the 5-HT2B and 5-HT2C receptors, respectively, compared to the 5-HT2A receptor.[1][4]

Troubleshooting Guides

Issue 1: High variability in head-twitch response (HTR) studies in rats.

  • Question: We are observing significant inter-animal variability in the number of head-twitches induced by this compound, even within the same dose group. What could be the cause and how can we mitigate this?

  • Answer: High variability in HTR studies can arise from several factors.

    • Animal Habituation: Ensure all rats are properly habituated to the experimental environment for a sufficient period before drug administration to reduce stress-induced behavioral changes.[1]

    • Drug Administration: Intraperitoneal (i.p.) injection technique should be consistent across all animals to ensure uniform drug absorption.

    • Genetic Variation: The genetic background of the rat strain can influence their sensitivity to 5-HT2A agonists. Ensure you are using a well-characterized and consistent rat strain.

    • Environmental Factors: Minimize external stimuli such as noise and light fluctuations in the experimental room, as these can affect the animals' behavior.

Issue 2: Inconsistent results in in-vitro functional assays.

  • Question: Our in-vitro functional assays (e.g., inositol phosphate assay) are showing inconsistent EC50 values for this compound. What are the potential reasons for this?

  • Answer: Inconsistencies in in-vitro assays can often be traced back to the following:

    • Cell Line Stability: Ensure the cell line expressing the 5-HT2A receptor is stable and has a consistent receptor expression level across passages. Regular characterization of the cell line is recommended.

    • Assay Conditions: Factors such as cell density, incubation times, and temperature can significantly impact the results. Standardize these parameters across all experiments.

    • Compound Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

    • Reagent Quality: The quality and lot-to-lot variability of reagents, such as cell culture media and assay components, can introduce variability.

Issue 3: Lower than expected in-vivo efficacy.

  • Question: We are not observing the expected antidepressant-like effects of this compound in our rodent model, even at doses reported in the literature. What should we troubleshoot?

  • Answer: A lack of in-vivo efficacy could be due to several factors:

    • Pharmacokinetics: The bioavailability and brain penetration of this compound can be influenced by the vehicle used for administration. Ensure the vehicle is appropriate and consistent with published studies (e.g., sterile 0.9% saline solution).[1]

    • Animal Model: The choice of animal model is critical. The antidepressant-like effects of this compound have been specifically demonstrated in certain models like the Flinders Sensitive Line rats.[3][5] Ensure the model you are using is appropriate for studying 5-HT2A-mediated antidepressant effects.

    • Behavioral Testing Paradigm: The timing of behavioral testing relative to drug administration is crucial. The experimental timeline should be optimized to capture the peak effects of the compound.

Data Presentation

Table 1: Pharmacological Properties of this compound at Human 5-HT Receptors

Assay TypeReceptorThis compound Ki (nM)This compound EC50 (nM)This compound Rmax (% of 5-HT)
Binding Affinity 5-HT2A1.8--
5-HT2B108--
5-HT2C180--
Functional Potency
Inositol Phosphate Assay5-HT2A-5.682%
5-HT2B-14075%
5-HT2C-6294%
GTPγS Binding Assay5-HT2A-1256%
5-HT2C->10,00015%
cAMP Assay5-HT1B-48765%

Data synthesized from published studies.[1]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Measurement in Rats

  • Animals: Male Sprague-Dawley rats (8-9 weeks old) are used.[1]

  • Habituation: Animals are habituated to the vivarium for at least one week before the experiment.

  • Drug Preparation: this compound is dissolved in sterile 0.9% saline solution.[1]

  • Dosing: Rats are divided into experimental groups and injected intraperitoneally (i.p.) with vehicle or different doses of this compound (e.g., 0.375, 1.5, 3.0, 6.0, or 12.0 mg/kg).[1]

  • Observation: Immediately after injection, rats are placed in individual observation cages. The number of head-twitches is counted for a predefined period (e.g., 60 minutes).

  • Data Analysis: The total number of head-twitches for each animal is recorded, and the dose-response relationship is analyzed.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Labeling: Cells are labeled with myo-[3H]inositol in inositol-free medium overnight.

  • Compound Treatment: The labeling medium is removed, and cells are pre-incubated with a buffer containing LiCl. Subsequently, cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • IP Extraction: The reaction is stopped by adding a lysis buffer. The total inositol phosphates are then isolated using anion-exchange chromatography columns.

  • Measurement: The amount of [3H]inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The data are normalized to the response of a reference agonist (e.g., serotonin) and the EC50 and Rmax values are calculated using non-linear regression.

Visualizations

LPH5_Signaling_Pathway LPH5 This compound HT2AR 5-HT2A Receptor LPH5->HT2AR binds & activates Gq_protein Gq/11 Protein HT2AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: this compound signaling pathway via the 5-HT2A receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Model) cell_culture Cell Culture (5-HT2AR expressing cells) binding_assay Binding Affinity Assay (Ki determination) cell_culture->binding_assay functional_assay Functional Assay (e.g., IP Assay) (EC50, Rmax) cell_culture->functional_assay animal_habituation Animal Habituation drug_admin This compound Administration (i.p.) animal_habituation->drug_admin behavioral_test Behavioral Testing (e.g., HTR, FST) drug_admin->behavioral_test data_analysis_vivo Data Analysis behavioral_test->data_analysis_vivo start Start: this compound Characterization cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end End: Efficacy & Potency Profile cluster_invitro->end cluster_invivo->end

Caption: General experimental workflow for this compound characterization.

References

Addressing LPH-5 batch-to-batch inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LPH-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential batch-to-batch inconsistencies encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to troubleshoot specific issues.

My current batch of this compound shows a different dose-response curve compared to previous batches. What could be the cause?

Inconsistent dose-response curves are a common indicator of batch-to-batch variability. This can stem from differences in compound purity, solubility, or degradation.

Troubleshooting Steps:

  • Verify Stock Solution Preparation: Ensure that the stock solution was prepared identically for all batches. Inconsistent solvent volume or incomplete dissolution can significantly alter the effective concentration.

  • Assess Compound Purity: If possible, perform an in-house purity assessment of the different this compound batches using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms for any unexpected peaks that might indicate impurities.

  • Confirm Compound Identity and Concentration: Use Mass Spectrometry (MS) to confirm the molecular weight of this compound in your stock solution and quantify its concentration.

  • Evaluate Compound Stability: this compound may be susceptible to degradation. Review the recommended storage conditions and consider performing a stability study on your current batch.

Experimental Protocol: HPLC Analysis of this compound Purity

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Data Presentation: Batch-to-Batch Purity and Potency Comparison

Batch IDPurity (HPLC %)IC50 (µM) in MCF-7 Cells
This compound-00199.2%1.2
This compound-00298.9%1.5
This compound-00395.1%5.8
This compound-004 (Current)94.8%6.2
I am observing decreased activation of the downstream signaling pathway with my new this compound batch. How can I troubleshoot this?

A reduction in signaling pathway activation suggests that the new batch of this compound may be less potent or that there are issues with the experimental setup.

Troubleshooting Steps:

  • Perform a Positive Control Experiment: Run the signaling assay with a known activator of the pathway to ensure the assay itself is performing as expected.

  • Titrate the New this compound Batch: Perform a dose-response experiment with the new batch to determine its EC50 for pathway activation. Compare this to the EC50 of previous batches.

  • Western Blot Analysis: Use Western blotting to quantify the phosphorylation of key downstream proteins in the this compound signaling pathway (e.g., p-AKT, p-ERK). Compare the levels of phosphorylation induced by different batches at the same concentration.

  • Review Cell Culture Conditions: Ensure that cell passage number, confluency, and serum starvation times are consistent across experiments, as these can impact signaling responses.

Experimental Protocol: Western Blot for p-AKT (Ser473) Activation

  • Seed cells (e.g., HeLa) in 6-well plates and grow to 80% confluency.

  • Serum starve the cells for 12-18 hours.

  • Treat cells with different batches of this compound (e.g., 10 µM) for 30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies for p-AKT (Ser473) and total AKT overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Downstream Target Activation by this compound Batches

Batch IDp-AKT/Total AKT Ratio (Fold Change vs. Vehicle)
This compound-0014.5
This compound-0024.2
This compound-0031.8
This compound-004 (Current)1.5
My cell viability/cytotoxicity results are inconsistent between different batches of this compound. What should I do?

Inconsistent effects on cell viability can be due to variations in the active compound concentration, the presence of cytotoxic impurities, or differences in experimental execution.

Troubleshooting Steps:

  • Standardize Seeding Density: Ensure that the initial cell seeding density is consistent for all experiments, as this can influence the outcome of viability assays.

  • Check for Contamination: Test the this compound stock solution for microbial contamination, which could impact cell health.

  • Use a Stable Cell Line: If possible, use a well-characterized and stable cell line for your assays to minimize biological variability.

  • Compare Full Dose-Response Curves: Generate full dose-response curves for each batch to compare their IC50 values for cytotoxicity.

Experimental Protocol: Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of each this compound batch for 48 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

LPH5_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Expression Gene Expression mTOR->Gene Expression Cell Growth, Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Cell Survival, Differentiation

Caption: Hypothetical signaling pathway activated by this compound.

Experimental Workflow

Troubleshooting_Workflow start Inconsistent Results with New this compound Batch prep Verify Stock Solution Preparation and Storage start->prep qc Request QC Data (HPLC, MS) from Supplier prep->qc assay_control Run Positive and Negative Controls for Assay qc->assay_control dose_response Perform Dose-Response Curve with New Batch assay_control->dose_response compare Compare IC50/EC50 with Previous Batches dose_response->compare resolve Contact Technical Support with All Data compare->resolve Significant Difference

Caption: Troubleshooting workflow for this compound batch inconsistencies.

Logical Relationship

Decision_Tree cluster_yes Yes cluster_no No start Is the IC50 of the new batch >2-fold higher? purity Check Purity Data start->purity Yes assay_var Investigate Assay Variability start->assay_var No solubility Verify Solubility purity->solubility degradation Assess Degradation solubility->degradation cell_health Check Cell Health and Passage Number assay_var->cell_health

Caption: Decision tree for investigating inconsistent IC50 values.

Validation & Comparative

LPH-5 vs. DOI: A Comparative Guide for In Vivo Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LPH-5 and 2,5-dimethoxy-4-iodoamphetamine (DOI), two potent serotonin 2A (5-HT2A) receptor agonists utilized in in vivo scientific research. We present a comprehensive analysis of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: this compound vs. DOI

FeatureThis compoundDOI (2,5-dimethoxy-4-iodoamphetamine)
Primary Target Selective 5-HT2A Receptor Partial AgonistMixed 5-HT2A/5-HT2C Receptor Agonist
Reported In Vivo Effects Antidepressant-like effectsHallucinogenic, anti-inflammatory, pro-neuroplasticity effects
Receptor Selectivity High selectivity for 5-HT2A over 5-HT2B and 5-HT2CAgonist activity at both 5-HT2A and 5-HT2C receptors
Head-Twitch Response (HTR) Induces HTR in rodents, indicative of 5-HT2A receptor engagement.Potently induces HTR in rodents; widely used as a positive control.
Safety Profile Preclinical studies in rodents indicate a promising safety profile with no observed morbidity or mortality at high doses.[1]Well-characterized hallucinogen; extensive preclinical use.

In Vitro Pharmacology: A Quantitative Comparison

The following table summarizes the in vitro receptor binding and functional potencies of this compound and DOI, highlighting their distinct selectivity profiles.

CompoundReceptorParameterValue
This compound 5-HT2AEC50 (Gq/11 activation)Potent partial agonist
5-HT2BAgonist Potency25-fold lower than at 5-HT2A
5-HT2CAgonist Potency11-fold lower than at 5-HT2A
DOI 5-HT2AKi0.7 nM
5-HT2BKi20 nM
5-HT2CKi2.4 nM

In Vivo Preclinical Data: Head-to-Head Comparison

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to assess the in vivo potency of psychedelic compounds. A preclinical study directly compared the HTR-inducing effects of this compound and DOI in Sprague Dawley rats.[2][3]

CompoundDose Range (i.p.)Peak HTR InductionDuration of Action (inferred from HTR)
This compound 0.375 – 12.0 mg/kgDose-dependent increase in HTR, with robust responses at 1.5, 3.0, 6.0, and 12.0 mg/kg.[2]The 1.5 mg/kg dose showed a peak effect around 30 minutes, with a decline to baseline by 4 hours. Higher doses (3.0-12.0 mg/kg) exhibited a more sustained HTR profile.[3]
DOI 3.0 mg/kgRobust HTR, comparable to higher doses of this compound.[3]Not directly compared in the same study, but literature suggests a long duration of action (16-30 hours in humans).

Signaling Pathways

Both this compound and DOI exert their effects primarily through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPH5 This compound 5HT2A 5-HT2A Receptor LPH5->5HT2A DOI DOI DOI->5HT2A Gq Gq/11 5HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

5-HT2A Receptor Signaling Pathway

Experimental Protocols

Head-Twitch Response (HTR) Assay in Rodents

This protocol provides a general framework for assessing the in vivo 5-HT2A receptor agonist activity of this compound and DOI.

1. Animals:

  • Male Sprague Dawley rats or C57BL/6J mice are commonly used.[2][4][5]

  • Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimatize animals to the testing room for at least 60 minutes before the experiment.

2. Drug Preparation and Administration:

  • Dissolve this compound and DOI hydrochloride in sterile 0.9% saline.

  • Administer the compounds via intraperitoneal (i.p.) injection.

  • A vehicle control group (saline) must be included.

3. Experimental Procedure:

  • Place each animal individually in a transparent observation chamber immediately after injection.

  • Record the number of head twitches for a defined period. A common observation period is 60-90 minutes, with counts tallied in 5- or 10-minute intervals.[3][4]

  • A head twitch is characterized by a rapid, convulsive rotational movement of the head.

4. Data Analysis:

  • Analyze the total number of head twitches over the entire observation period.

  • Time-course data can be plotted to assess the onset and duration of the drug effect.

  • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups and the effects of this compound versus DOI.

Start Start Acclimatize Acclimatize Animal (e.g., 60 min) Start->Acclimatize Inject Administer Compound (i.p. injection) Acclimatize->Inject Observe Place in Chamber & Observe HTR Inject->Observe Record Record HTR Counts (e.g., every 10 min for 90 min) Observe->Record Analyze Data Analysis (Total counts, Time course) Record->Analyze End End Analyze->End

HTR Experimental Workflow

Conclusion

This compound and DOI are both valuable tools for in vivo research targeting the 5-HT2A receptor, but their distinct pharmacological profiles make them suitable for different research questions.

  • This compound is a highly selective 5-HT2A receptor partial agonist . Its selectivity makes it an ideal tool for investigating the specific roles of the 5-HT2A receptor in various physiological and pathological processes, particularly in the context of its potential antidepressant effects, while minimizing the confounding effects of 5-HT2B and 5-HT2C receptor activation.

  • DOI is a potent, mixed 5-HT2A/5-HT2C receptor agonist . Its well-characterized hallucinogenic properties and extensive history of use in preclinical research make it a valuable positive control for studies investigating psychedelic drug mechanisms. However, its activity at the 5-HT2C receptor should be considered when interpreting results.

The choice between this compound and DOI will ultimately depend on the specific aims of the research. For studies requiring precise targeting of the 5-HT2A receptor, this compound offers a significant advantage. For research focused on the broader effects of classical psychedelics or requiring a robust and well-documented hallucinogenic profile, DOI remains a relevant and widely used compound.

References

A Comparative Analysis of the Antidepressant Effects of LPH-5 and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant research is undergoing a significant transformation, with a renewed focus on serotonergic psychedelics and their derivatives. This guide provides a detailed comparison of the novel, selective 5-HT2A receptor agonist LPH-5 and the classical psychedelic lysergic acid diethylamide (LSD), focusing on their distinct pharmacological profiles and their potential as antidepressant agents. This objective analysis is supported by available preclinical and clinical data to inform future research and drug development in this promising field.

At a Glance: this compound vs. LSD

FeatureThis compoundLSD (Lysergic Acid Diethylamide)
Primary Mechanism Selective 5-HT2A Receptor AgonistNon-selective Serotonin Receptor Agonist
Receptor Selectivity High for 5-HT2A over 5-HT2B/2CBroad, acts on multiple serotonin, dopamine, and adrenergic receptors
Antidepressant Evidence Robust antidepressant-like effects in preclinical rodent models.Evidence from both preclinical and clinical studies for antidepressant and anxiolytic effects.
Clinical Development Early-stage preclinical and potential clinical development.Investigated in various clinical trials for depression and anxiety.
Psychedelic Effects Induces head-twitch response in rodents, suggesting psychedelic potential.Potent psychedelic and hallucinogenic effects in humans.

Pharmacological Profile: A Quantitative Comparison

The primary distinction between this compound and LSD lies in their receptor binding profiles. This compound is characterized by its high selectivity for the 5-HT2A receptor, whereas LSD exhibits a broader "promiscuous" pharmacology, interacting with a wide array of serotonin, dopamine, and adrenergic receptors. This difference is critical in understanding their therapeutic potential and side-effect profiles.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM)

ReceptorThis compound (Ki, nM)This compound (EC50, nM)LSD (Ki, nM)LSD (EC50, nM)
Serotonin
5-HT1A--1.1 - 1415 - 130
5-HT2A1.32.1 - 251.1 - 3.12.9 - 56
5-HT2B10-60 fold lower affinity than 5-HT2A25-fold lower potency than 5-HT2A4.91.3
5-HT2C10-100 fold lower affinity than 5-HT2A11-fold lower potency than 5-HT2A1.0 - 2323 - 110
Dopamine
D1--49>1000
D2--1.6 - 5024 - 170
Adrenergic
α1A--19160
α2A--9180

Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) values are compiled from various sources and may vary depending on the experimental conditions. A lower value indicates higher affinity/potency.

Preclinical Evidence of Antidepressant Effects

Both this compound and LSD have demonstrated antidepressant-like effects in established rodent models of depression. These studies are crucial for understanding the potential therapeutic efficacy and underlying mechanisms of these compounds.

Table 2: Summary of Preclinical Antidepressant Studies

CompoundAnimal ModelKey Findings
This compound Forced Swim Test (Rat)A single administration of this compound produced robust and persistent antidepressant-like effects.
Tail Suspension Test (Mouse)Not explicitly reported, but expected to show similar effects to the Forced Swim Test.
LSD Forced Swim Test (Rat)Acutely administered LSD significantly decreased immobility time, an indicator of antidepressant-like effects.
Ultrasonic Vocalization (Rat)Suppressed the duration of foot shock-induced ultrasonic vocalizations, suggesting anxiolytic-like effects.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the critical evaluation of the presented data.

Preclinical Models of Antidepressant Activity

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

  • Apparatus: A cylindrical container (typically 40-60 cm high, 20-30 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

  • Procedure:

    • Pre-test session (Day 1): Rodents are placed in the water cylinder for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute session. The test is typically recorded for later analysis.

  • Measures: The primary dependent variable is the duration of immobility, defined as the time the animal spends floating with only minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be scored.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test pre_test Place rodent in water cylinder (15 minutes) drug_admin Administer test compound (e.g., this compound or LSD) pre_test->drug_admin 24 hours test_session Place rodent in water cylinder (5 minutes) drug_admin->test_session record Record session test_session->record analysis Score immobility, swimming, and climbing behaviors record->analysis LPH5_Signaling LPH5 This compound HT2A 5-HT2A Receptor LPH5->HT2A Gq11 Gq/11 HT2A->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Antidepressant Antidepressant Effects (Neuronal Plasticity) Ca_release->Antidepressant PKC->Antidepressant LSD_Signaling cluster_serotonin Serotonin Receptors cluster_dopamine Dopamine Receptors cluster_adrenergic Adrenergic Receptors LSD LSD HT2A 5-HT2A LSD->HT2A HT1A 5-HT1A LSD->HT1A HT2C 5-HT2C LSD->HT2C D2 D2 LSD->D2 Alpha α-adrenergic LSD->Alpha Downstream Complex Downstream Signaling (PLC, AC, Ion Channels) HT2A->Downstream HT1A->Downstream HT2C->Downstream D2->Downstream Alpha->Downstream Effects Antidepressant & Psychedelic Effects Downstream->Effects

LPH-5: A Head-to-Head Comparison with Traditional 2C Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LPH-5, a novel serotonin 2A (5-HT2A) receptor agonist, with other well-known 2C compounds. The data presented herein is collated from various preclinical studies to offer an objective analysis of their respective pharmacological profiles and potential therapeutic implications.

Introduction to this compound and 2C Compounds

This compound is a novel, highly selective 5-HT2A receptor agonist currently in Phase 1 clinical trials for the treatment of depression.[1][2][3] Its chemical name is (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, also known as (S)-2C-TFM-3PIP.[4] this compound is structurally related to the 2C family of psychedelic phenethylamines, which are characterized by methoxy groups at the 2 and 5 positions of a benzene ring.[4][5] The "2C" nomenclature, coined by Alexander Shulgin, refers to the two carbon atoms between the amino group and the benzene ring.[6] While traditional 2C compounds like 2C-B, 2C-I, and 2C-E have been explored for their psychedelic effects, their therapeutic development has been hampered by a lack of receptor selectivity and potential for off-target effects.[6][7] this compound was designed to overcome these limitations through enhanced selectivity for the 5-HT2A receptor.[8][9]

Comparative Pharmacological Data

The following tables summarize the quantitative data on the receptor binding affinity (Ki) and functional potency (EC50) of this compound compared to several traditional 2C compounds. It is important to note that this data is compiled from multiple studies and experimental conditions may vary.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT2A5-HT2B5-HT2CData Source(s)
This compound 1.3 ~13-78 ~13-130 [4][10]
2C-BVariesVariesVaries[11]
2C-IVariesVariesVaries[12][13]
2C-EVariesVariesVaries[14]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of 5-HT response)

CompoundAssay Type5-HT2A5-HT2B5-HT2CData Source(s)
This compound Inositol Phosphate2.1-25 ~52-625 ~23-275 [10]
Emax56-94%Lower efficacyLower efficacy[10]
2C-BVariesVariesVariesVaries[11][13]
2C-IVariesVariesVariesVaries[12][13]
2C-EVariesVariesVariesVaries[14]

Lower EC50 values indicate higher potency. Emax represents the maximal response of the compound relative to the natural ligand, serotonin (5-HT).

Key Experimental Methodologies

Below are detailed protocols for key experiments frequently used to characterize and compare compounds like this compound and other 2C molecules.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the affinity of a compound for a specific receptor.

  • Methodology:

    • Cell membranes expressing the target receptor (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared.

    • A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., this compound or a 2C compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

2. Functional Assays (e.g., Inositol Phosphate [IP] Accumulation Assay):

  • Objective: To measure the ability of a compound to activate a Gq-coupled receptor like 5-HT2A.

  • Methodology:

    • Cells expressing the target receptor are cultured.

    • The cells are incubated with a radiolabeled inositol precursor to label the cellular phosphoinositide pool.

    • The cells are then treated with increasing concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

    • After incubation, the reaction is stopped, and the cells are lysed.

    • The total inositol phosphates are separated by ion-exchange chromatography.

    • The amount of radioactivity in the inositol phosphate fraction is quantified.

    • The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are calculated.[15][16][17]

3. GTPγS Binding Assay:

  • Objective: To measure G-protein activation upon receptor stimulation.

  • Methodology:

    • Cell membranes expressing the receptor of interest are prepared.

    • The membranes are incubated with the test compound and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

    • Upon receptor activation by an agonist, the associated G-protein exchanges GDP for [35S]GTPγS.

    • The reaction is terminated, and the membranes are filtered to separate bound from unbound [35S]GTPγS.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • EC50 and Emax values are determined from the dose-response curve.[18][19][20][21][22]

In Vivo Assays

1. Head-Twitch Response (HTR) in Rodents:

  • Objective: A behavioral assay in rodents that is considered a proxy for 5-HT2A receptor activation and potential psychedelic-like effects in humans.[23][24]

  • Methodology:

    • Rodents (typically mice) are administered the test compound.

    • The animals are then placed in an observation chamber.

    • The number of rapid, side-to-side head movements (head twitches) is counted over a specified period.

    • Automated systems using a head-mounted magnet and a magnetometer or video tracking with machine learning can also be used for more objective quantification.[25][26][27][28]

    • A dose-response curve is generated to determine the potency of the compound in inducing HTR.

2. Forced Swim Test (FST) in Rodents:

  • Objective: A behavioral test used to assess antidepressant-like activity.

  • Methodology:

    • Rodents (rats or mice) are placed in a cylinder of water from which they cannot escape.

    • The test duration is typically 5-6 minutes.[4]

    • The duration of immobility (floating with minimal movements to stay afloat) is recorded.

    • Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors like swimming and climbing.[4][9]

    • Animals are treated with the test compound prior to the test, and their performance is compared to a vehicle-treated control group.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for 5-HT2A receptor activation and a general workflow for in vitro functional assays.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPH5 This compound / 2C Compound (Agonist) Receptor 5-HT2A Receptor (GPCR) LPH5->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (Expressing 5-HT2A Receptor) start->cell_culture compound_prep Prepare Test Compound (this compound or 2C) start->compound_prep incubation Incubate Cells with Compound cell_culture->incubation compound_prep->incubation assay Perform Functional Assay (e.g., IP Accumulation) incubation->assay data_collection Data Collection (e.g., Scintillation Counting) assay->data_collection analysis Data Analysis (EC50, Emax Calculation) data_collection->analysis end End analysis->end

Caption: General Workflow for In Vitro Functional Assays.

Discussion and Conclusion

The preclinical data strongly suggests that this compound possesses a superior pharmacological profile compared to traditional 2C compounds. Its high selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes is a key differentiator.[4][8][10] Activation of the 5-HT2B receptor has been associated with cardiac valvulopathy, and therefore, the selectivity of this compound may translate to an improved safety profile.[8][9] Furthermore, the antidepressant-like effects of this compound observed in rodent models like the forced swim test provide a strong rationale for its ongoing clinical development in depression.[10][29]

In contrast, while many 2C compounds also activate the 5-HT2A receptor to produce their primary psychological effects, their lower selectivity means they interact with other receptors, potentially leading to a more complex and less predictable range of effects.[6][7]

References

LPH-5: A Comparative Analysis of 5-HT2A Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LPH-5's selectivity for the serotonin 2A receptor (5-HT2A) against other established compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to offer an objective assessment of this compound's performance.

High Selectivity of this compound for the 5-HT2A Receptor

This compound has been identified as a potent partial agonist for the 5-HT2A receptor, demonstrating significant selectivity over other related serotonin receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors.[1][2][3][4][5] This selectivity is crucial for minimizing off-target effects and is a key differentiator for therapeutic applications.

Recent preclinical characterizations have shown that this compound possesses a notably higher binding affinity and functional potency for the 5-HT2A receptor compared to other serotonin receptors and a range of other molecular targets.[2] Specifically, this compound exhibits 10- to 60-fold lower binding affinities and 10- to 100-fold lower functional potencies at the 5-HT2B and 5-HT2C receptors, respectively, when compared to the 5-HT2A receptor.[2][3] Furthermore, it has demonstrated at least a 100-fold higher binding affinity for the 5-HT2A receptor over numerous other targets, including various dopaminergic, adrenergic, histaminergic, and muscarinic receptors.[2]

Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, pKi) and functional potencies (EC50, pEC50, IC50, pIC50) of this compound and a selection of other well-established 5-HT2A receptor ligands. This data allows for a direct comparison of their selectivity profiles.

CompoundTarget ReceptorBinding Affinity (Ki in nM)Functional Assay (EC50/IC50 in nM)Reference
This compound 5-HT2A Potent (exact Ki not specified in abstracts) 3.2 (EC50, Ca2+ imaging) [2]
5-HT2B10-60 fold lower affinity than 5-HT2A60-fold lower potency than 5-HT2A[2][3]
5-HT2C10-60 fold lower affinity than 5-HT2ANegligible agonism (de facto antagonist, IC50: 320)[2]
Ketanserin5-HT2A0.36 - 1.00.75 - 5.7 (IC50)[6][7][8][9]
α1A-adrenergicHigh Affinity-[6]
H1 histamineHigh Affinity-[6][10]
Spiperone5-HT2AHigh Affinity3.1 (IC50)[6][7]
D2 dopamineHigh Affinity-[6]
Ritanserin5-HT2A-9.2 (IC50)[7]
5-HT2CPotent Inhibition-[10]
Pimavanserin5-HT2A-pIC50: 8.73 (inverse agonist)[8]
Sarpogrelate5-HT2ApKi: 8.52-[8]
5-HT2BpKi: 6.57-[8]
5-HT2CpKi: 7.43-[8]
Lurasidone5-HT2A0.5-[8]
D2 dopamine1.0-[8]

Experimental Protocols

The determination of binding affinity and functional selectivity of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[11]

Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[12]

  • Radioligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI).[6][9][13]

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.[11]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature or 30°C).[9]

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11][14]

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/G11 signaling pathway, which is the primary pathway for the 5-HT2A receptor.[7][9][10]

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[7]

  • Test compound (e.g., this compound) at various concentrations.

  • A known 5-HT2A receptor agonist (e.g., serotonin) for antagonist assays.

  • Commercially available IP-One Tb kit or similar.[7]

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).[7]

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

  • Incubation: The cells are incubated with the test compound (for agonist mode) or with a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).[7]

  • Lysis and Detection: After the incubation period (e.g., 30 minutes at 37°C), the cells are lysed, and the accumulated inositol monophosphate (IP1), a stable downstream product of inositol triphosphate (IP3), is measured using a TR-FRET-based detection kit.[7]

  • Data Analysis: The fluorescence signal is proportional to the amount of IP1 produced. For agonists, concentration-response curves are generated to determine the EC50 and maximal efficacy. For antagonists, the IC50 is determined by the inhibition of the agonist-induced response.

Visualizing Key Pathways and Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily signals through the Gq/G11 protein pathway. Activation of this pathway leads to a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Ligand This compound (Agonist) Ligand->Receptor Binds to

Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps.

experimental_workflow cluster_compound Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Compound Synthesize and Purify this compound Concentrations Prepare Serial Dilutions Compound->Concentrations Binding_Assay Radioligand Binding Assay (5-HT2A, 5-HT2B, 5-HT2C, etc.) Concentrations->Binding_Assay Functional_Assay Functional Assay (e.g., IP Accumulation) Concentrations->Functional_Assay Binding_Data Determine Ki values Binding_Assay->Binding_Data Functional_Data Determine EC50/IC50 values Functional_Assay->Functional_Data Selectivity Calculate Selectivity Ratios (Ki ratio, EC50 ratio) Binding_Data->Selectivity Functional_Data->Selectivity Conclusion Assess Selectivity Profile Selectivity->Conclusion

Caption: Workflow for Determining Receptor Selectivity.

References

Cross-Validation of LPH-5's Antidepressant Effects in Diverse Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of LPH-5, a novel and selective 5-HT2A receptor agonist, with established and alternative antidepressant compounds across various validated animal models of depression. The data presented herein is collated from peer-reviewed studies and preclinical data releases, offering an objective overview to inform future research and development in the field of neuropsychopharmacology.

Executive Summary

This compound is a potent partial agonist of the serotonin 5-HT2A receptor, demonstrating high selectivity over the 5-HT2B and 5-HT2C receptors.[1] This selectivity profile suggests a potentially favorable safety profile, minimizing the risks associated with non-selective serotonergic agents. Preclinical studies have positioned this compound as a promising candidate for the treatment of major depressive disorder, with robust antidepressant-like effects observed in multiple rodent models.[1][2] This guide will delve into the quantitative data from these studies, comparing the performance of this compound against the classical psychedelic psilocybin and the rapid-acting antidepressant S-ketamine in analogous experimental paradigms.

Mechanism of Action: 5-HT2A Receptor Agonism

This compound's primary mechanism of action is the activation of the 5-HT2A receptor, a key target for classical psychedelic drugs. The signaling cascade initiated by 5-HT2A receptor activation is complex and multifaceted, leading to downstream effects on neuronal plasticity, neurogenesis, and cortical network dynamics, which are thought to underlie its therapeutic effects.

This compound Signaling Pathway cluster_0 Cell Membrane LPH5 This compound HT2AR 5-HT2A Receptor LPH5->HT2AR binds Gq11 Gq/11 HT2AR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC downstream Downstream Signaling PKC->downstream Ca_release->downstream

Figure 1: Simplified signaling pathway of this compound via the 5-HT2A receptor.

Comparative Efficacy in Animal Models of Depression

The antidepressant-like effects of this compound have been evaluated in three distinct and well-validated rat models of depression: the Flinders Sensitive Line (FSL) genetic model, the stress-induced adrenocorticotropic hormone (ACTH) model, and the Wistar Kyoto (WKY) model, which is proposed to reflect long-term antidepressant effects. The performance of this compound is compared with psilocybin and S-ketamine in these models where data is available.

Flinders Sensitive Line (FSL) Rat Model

The FSL rat is a genetic model of depression characterized by increased immobility in the forced swim test (FST), a measure of behavioral despair.

Table 1: Effects of this compound and Comparators in the Flinders Sensitive Line (FSL) Rat Model

CompoundDose (mg/kg, i.p.)Primary EndpointResultCitation(s)
This compound 1.5Immobility Time (FST)Significant reduction [1]
S-Ketamine 15Immobility Time (FST)Significant reduction [3][4]
Psilocybin 1.0Immobility Time (FST)No significant effect [5][6][7]

FST: Forced Swim Test; i.p.: intraperitoneal

Adrenocorticotropic Hormone (ACTH)-Treated Rat Model

Chronic administration of ACTH induces a depressive-like phenotype in rats, which is often resistant to conventional antidepressants. This model is used to assess the efficacy of novel antidepressant candidates in a stress-induced depression paradigm.

Table 2: Effects of this compound and Comparators in the ACTH-Treated Rat Model

CompoundDose (mg/kg, i.p.)Primary EndpointResultCitation(s)
This compound 1.5Immobility Time (FST)Significant reduction [1]
Ketamine 10Immobility Time (FST)Significant reduction [8]
Psilocybin N/AN/AData not available in this model

FST: Forced Swim Test; i.p.: intraperitoneal

Wistar Kyoto (WKY) Rat Model

The WKY rat is an inbred strain that exhibits a depressive-like phenotype and is considered a model for treatment-resistant depression. Studies in this model often assess the long-term effects of a single drug administration.

Table 3: Effects of this compound and Comparators in the Wistar Kyoto (WKY) Rat Model

CompoundDose (mg/kg, i.p.)Primary EndpointResult (Time Post-Dose)Citation(s)
This compound 0.3 and 1.5Immobility Time (FST)Significant reduction (35 days)[1]
Ketamine 5 (s.c.)Immobility Time (FST)Significant reduction (30 min & 24 h)[9]
Psilocybin 1.0Immobility Time (FST)Significant reduction (35 days)[10]

FST: Forced Swim Test; i.p.: intraperitoneal; s.c.: subcutaneous

Head-Twitch Response (HTR) in Sprague Dawley Rats

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation in the brain. This compound induces a dose-dependent increase in HTR, confirming its engagement with the target receptor in vivo.

Table 4: Head-Twitch Response to this compound in Sprague Dawley Rats

Dose (mg/kg, i.p.)Total Head Twitches (0-180 min)ED50 (mg/kg)Citation(s)
0.375~103.0[1]
1.5~50[1]
3.0~80[1]
6.0~100[1]
12.0~120[1]

i.p.: intraperitoneal

Experimental Protocols

This compound Administration and Behavioral Testing Workflow

This compound Experimental Workflow cluster_0 Experimental Procedure Drug_Admin This compound Administration (i.p.) Acclimation Acclimation Period (e.g., 60 min) Drug_Admin->Acclimation OFT Open Field Test (OFT) (Locomotor Activity) Acclimation->OFT FST Forced Swim Test (FST) (Behavioral Despair) OFT->FST Data_Analysis Data Analysis FST->Data_Analysis

Figure 2: General experimental workflow for acute antidepressant studies.
Animal Models

  • Flinders Sensitive Line (FSL) Rats: Male FSL rats and their control strain, Flinders Resistant Line (FRL) rats, are used. Animals are habituated to the testing room before experiments.

  • ACTH-Treated Rats: Male Sprague Dawley rats are administered ACTH (e.g., 100 µ g/day , s.c.) for a period of 14 days to induce a depressive-like and treatment-resistant phenotype. Control animals receive saline injections.

  • Wistar Kyoto (WKY) Rats: Male WKY rats are used. For long-term studies, a single dose of the test compound is administered, and behavioral testing is performed at various time points, such as 35 days post-injection.

Behavioral Tests
  • Forced Swim Test (FST): Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility, taken as a measure of behavioral despair, is recorded over a specified period (e.g., the last 4 minutes of a 6-minute test).

  • Open Field Test (OFT): To control for potential confounding effects on locomotor activity, rats are placed in an open arena, and their total distance traveled is measured for a set duration (e.g., 5 minutes).

  • Head-Twitch Response (HTR): Following drug administration, rats are placed in an observation chamber, and the number of rapid, side-to-side head movements is counted over a defined period (e.g., 180 minutes).

Conclusion

The preclinical data strongly support the antidepressant potential of this compound. Its efficacy in a genetic model (FSL), a stress-induced model (ACTH), and a model of treatment resistance (WKY) highlights its robust and potentially broad-spectrum antidepressant-like activity. Notably, in the FSL model, this compound demonstrates a significant antidepressant-like effect where psilocybin does not, suggesting potentially different nuances in their mechanisms of action or efficacy in specific patient populations. The demonstrated in vivo engagement of the 5-HT2A receptor via the head-twitch response provides a clear mechanistic link to its observed behavioral effects. Further clinical investigation is warranted to determine if these promising preclinical findings with this compound translate into safe and effective treatments for depression in humans.

References

A Comparative Analysis of LPH-5 and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and preclinical efficacy of LPH-5, a novel and selective serotonin 2A (5-HT2A) receptor agonist, and its analogs. The information is supported by experimental data to aid in the evaluation of these compounds for further investigation.

This compound, chemically known as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has emerged as a promising therapeutic candidate with high selectivity for the 5-HT2A receptor.[1] This selectivity is a key feature, as it may circumvent the side effects associated with the non-selective nature of classical psychedelics that target multiple serotonin receptor subtypes.[2][3] this compound is a potent partial agonist at the 5-HT2A receptor and has demonstrated significant antidepressant-like effects in rodent models following a single administration.[3][4]

Comparative Pharmacological Profile

The following table summarizes the in vitro pharmacological data for this compound and its analog, LPH-48. This compound and its analogs belong to the 2,5-dimethoxyphenylpiperidine class of compounds.[5] While detailed public data on a wide range of analogs is limited, LPH-48 has been identified as a direct analog with a shorter duration of action.[6]

CompoundTargetAssay TypeKi (nM)EC50 (nM)Emax (%)Selectivity (over 5-HT2B/2C)Reference
This compound 5-HT2ARadioligand Binding1.3--10- to 100-fold[5]
5-HT2ACa2+ Mobilization-2.1 - 2556 - 94[5]
5-HT2BFunctional Assays->1000Low[4]
5-HT2CFunctional Assays->1000Low[4]
LPH-48 5-HT2ANot specifiedNot specifiedNot specifiedNot specifiedSimilar to this compound[6]

Note: Detailed quantitative data for LPH-48 is not yet publicly available but it is described as having a similar pharmacological profile to this compound with a shorter duration of action.

Preclinical Efficacy and In Vivo Studies

In vivo studies in rodent models have been crucial in demonstrating the potential of this compound as an antidepressant. A single administration of this compound has been shown to induce persistent and robust antidepressant-like effects.[4][7] The head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation, is dose-dependently induced by this compound.[8]

LPH-48 is currently in preclinical development for the treatment of alcoholism and is noted to have a shorter duration of action compared to this compound, which may be advantageous in certain therapeutic contexts.[6]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are performed to determine the affinity of a compound for a specific receptor. In the case of this compound, these assays were conducted using cell membranes expressing the human 5-HT2A receptor. A radiolabeled ligand, such as [3H]ketanserin, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the cellular response following receptor activation. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca2+) levels. To measure this, cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist like this compound, the increase in intracellular calcium leads to a change in fluorescence, which is measured using a fluorometric imaging plate reader. The concentration of the agonist that produces 50% of the maximal response is the EC50 value, and the maximal response itself is the Emax.

Head-Twitch Response (HTR) in Rodents

The head-twitch response is a behavioral model used to assess in vivo 5-HT2A receptor activation. Rodents (typically mice or rats) are administered the test compound, and the number of rapid, involuntary head movements is counted over a specific period. This behavioral response is highly correlated with the psychedelic-like effects of 5-HT2A agonists.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT2A receptor and a typical experimental workflow for evaluating novel compounds like this compound.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPH5 This compound / Analog Receptor 5-HT2A Receptor LPH5->Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Selection A Compound Synthesis (this compound & Analogs) B Receptor Binding Assays (Determine Ki) A->B C Functional Assays (Determine EC50, Emax) B->C D Selectivity Profiling C->D H Comparative Data Analysis D->H E Animal Model Selection (e.g., Rodent Depression Models) F Behavioral Testing (e.g., Head-Twitch Response) E->F G Pharmacokinetic Studies F->G G->H I Lead Compound Selection H->I

Caption: Experimental Workflow for Compound Evaluation.

Conclusion

This compound represents a significant advancement in the development of selective 5-HT2A receptor agonists. Its potent and selective pharmacological profile, coupled with promising preclinical antidepressant-like effects, makes it a valuable tool for research and a potential therapeutic agent. The exploration of its analogs, such as the shorter-acting LPH-48, provides opportunities to tailor the pharmacokinetic and pharmacodynamic properties for different clinical applications. Further research into the structure-activity relationships of the 2,5-dimethoxyphenylpiperidine class will be instrumental in the design of next-generation 5-HT2A receptor modulators with optimized therapeutic profiles.

References

Preclinical Efficacy of LPH-5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of LPH-5 against other relevant compounds, supported by experimental data from published studies. This compound is a novel, selective serotonin 2A (5-HT2A) receptor partial agonist developed by Lophora ApS for the treatment of central nervous system disorders, with an initial focus on depression.

As this compound is currently in Phase 1 clinical trials with expected completion in late 2025, this guide focuses on the available preclinical data from rodent models of depression.[1] The primary alternatives selected for comparison are ketamine, a well-established rapid-acting antidepressant, and psilocybin, a classic psychedelic and 5-HT2A receptor agonist.

Quantitative Efficacy Data

The following tables summarize the antidepressant-like effects of this compound compared to ketamine and psilocybin in validated rodent models of depression. The data is primarily derived from the Forced Swim Test (FST), a widely used behavioral assay to screen for antidepressant efficacy.

Table 1: Efficacy in the Flinders Sensitive Line (FSL) Rat Model of Depression

The FSL rat is a genetic model that displays behavioral and neurochemical characteristics analogous to human depression.

CompoundDoseRoute of AdministrationKey Finding in FSTSource
This compound 1.5 mg/kgIntraperitoneal (i.p.)Robust antidepressant-like effect --INVALID-LINK--
Psilocybin 1.0 mg/kgIntraperitoneal (i.p.)No antidepressant-like effect on immobility, struggling, or swimming behavior.--INVALID-LINK--
Ketamine 10 mg/kgIntraperitoneal (i.p.)Significant antidepressant-like effect (data from other rodent models, direct comparison in FSL not available in searched literature).--INVALID-LINK--
Table 2: Efficacy in the Wistar Kyoto (WKY) Rat Model of Depression

The WKY rat is another genetic model of depression, known for its exaggerated stress response and resistance to some conventional antidepressants.

CompoundDose(s)Route of AdministrationKey Finding in FSTSource
This compound 0.3 and 1.5 mg/kgIntraperitoneal (i.p.)Significant and sustained antidepressant-like effects observed 35 days after a single administration.--INVALID-LINK--
Psilocybin 1.0 mg/kgIntraperitoneal (i.p.)Significant and sustained beneficial effect on behavioral despair.--INVALID-LINK--
Ketamine 5 mg/kgSubcutaneous (s.c.)Rapid (30 min) and sustained (24 h) reduction in immobility. --INVALID-LINK--

Experimental Protocols

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant-like activity in rodents. The protocol generally involves two sessions. In the first session (pre-test), the animal is placed in a cylinder of water from which it cannot escape for a period of 15 minutes. This induces a state of behavioral despair. Twenty-four hours later, the animal is placed back in the water for a 5-minute test session. The duration of immobility (the time the animal spends floating without making any escape-oriented movements) is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia (the inability to feel pleasure), a core symptom of depression. Rodents are typically housed individually and given the choice between two bottles: one containing water and the other a sucrose solution. The consumption of each liquid is measured over a specific period. A decrease in preference for the sucrose solution is interpreted as an anhedonic-like state. Antidepressant treatments are expected to reverse this decreased preference. While data for this compound, psilocybin, and ketamine in this test exist, direct comparative studies in the FSL or WKY rat models were not identified in the searched literature, representing a limitation in a head-to-head comparison for this specific endpoint.

Mechanism of Action and Signaling Pathway

This compound exerts its effects as a potent and selective partial agonist of the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events believed to be central to the therapeutic effects of serotonergic psychedelics and related compounds.

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPH5 This compound Receptor 5-HT2A Receptor LPH5->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) Ca->Downstream PKC->Downstream

Caption: this compound activates the 5-HT2A receptor, leading to downstream signaling.

Experimental Workflow

The preclinical evaluation of this compound's antidepressant-like efficacy follows a structured workflow designed to assess its behavioral effects in established animal models of depression.

G Preclinical Efficacy Testing Workflow for this compound start Select Animal Model (e.g., FSL or WKY Rat) acclimation Acclimation Period start->acclimation drug_admin Drug Administration (this compound or Comparator) acclimation->drug_admin behavioral_testing Behavioral Testing (e.g., Forced Swim Test) drug_admin->behavioral_testing data_collection Data Collection (e.g., Immobility Time) behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis end Efficacy Determination analysis->end

Caption: Workflow for assessing this compound's antidepressant effects in rodents.

References

LPH-5: A New Frontier in Psychedelic Therapeutics with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel psychedelic compound LPH-5 with classic psychedelics reveals a potentially wider therapeutic index, driven by its high selectivity for the 5-HT2A receptor. This targeted approach may mitigate off-target effects, a significant concern with traditional psychedelic compounds.

Researchers and drug developers are keenly observing the progression of this compound, a novel psychedelic compound currently in Phase 1 clinical trials.[1][2][3] Developed by Lophora, this compound is a selective serotonin 5-HT2A receptor agonist designed to offer the therapeutic benefits of classic psychedelics like psilocybin, LSD, and DMT, while minimizing the risks associated with their broader receptor activation profiles.[1][4] While a definitive therapeutic index for this compound is not yet publicly available due to its early stage of clinical development, preclinical data and its pharmacological profile suggest a significant advancement in safety and tolerability.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. For classic psychedelics, while generally considered to have a favorable safety profile in controlled settings, their interaction with multiple receptor types can lead to undesirable side effects.

Comparative Analysis of this compound and Classic Psychedelics

The primary advantage of this compound lies in its high selectivity for the 5-HT2A receptor.[1] This receptor is believed to be the primary target for the therapeutic effects of psychedelics. In contrast, classic psychedelics such as LSD and psilocybin are less selective, interacting with a range of serotonin receptors, including the 5-HT2B receptor. Activation of the 5-HT2B receptor has been linked to an increased risk of cardiac valvulopathy, a serious heart condition.[4] By specifically targeting the 5-HT2A receptor and having low activity at the 5-HT2B receptor, this compound is engineered to potentially avoid this significant adverse effect.

CompoundReceptor SelectivityPreclinical Effective Dose (Rodent Models)Therapeutic Dose (Human)Known Safety Concerns
This compound High for 5-HT2A; low for 5-HT2B/2C0.5-1.0 mg/kg (i.p.) for 5-HT2A engagement; 1.5 mg/kg (i.p.) for antidepressant-like effects[5]Currently under investigation in Phase 1 trialsPreclinical GLP-toxicology studies cleared without issues[4]
Psilocybin Non-selective 5-HT receptor agonistVaries by study10-25 mg (oral)Generally well-tolerated in controlled settings; potential for psychological distress ("bad trips"). Therapeutic Index is estimated to be high (around 1000)[6][7]
LSD Non-selective 5-HT receptor agonistVaries by study100-200 µg (oral)[8]Generally well-tolerated physiologically in controlled settings; potential for prolonged psychological effects.
DMT Non-selective 5-HT receptor agonistVaries by study20-60 mg (vaporized/injected)Rapid onset and short duration; potential for intense psychological experiences.

Experimental Protocols

The promising profile of this compound is supported by rigorous preclinical evaluation. Key experimental methodologies are detailed below:

5-HT2A Receptor Engagement and Antidepressant-Like Effects in Rodents

Objective: To determine the effective dose of this compound for 5-HT2A receptor engagement and to assess its antidepressant-like effects in established rodent models of depression.

Methods:

  • Head-Twitch Response (HTR) Assay: This is a standard behavioral assay in rodents that is highly correlated with 5-HT2A receptor activation by psychedelics. Male Sprague Dawley rats were administered this compound at various doses (e.g., 0.375–12.0 mg/kg, intraperitoneally). The frequency of head twitches was then observed and quantified over a specific period. A dose-dependent increase in HTR indicates engagement of the 5-HT2A receptor.[5]

  • Forced Swim Test (FST): This is a common behavioral test used to screen for antidepressant-like activity. Rats were administered a single dose of this compound (e.g., 1.5 mg/kg, i.p.). Twenty-four hours later, the animals were placed in a cylinder of water from which they cannot escape. The duration of immobility (a measure of behavioral despair) was recorded. A significant decrease in immobility time compared to a vehicle-treated control group suggests an antidepressant-like effect.

  • Chronic Stress Models: To further validate the antidepressant potential, this compound was tested in rodent models of chronic stress, which are considered to have higher translational validity for depression. The specific protocols for these models would involve subjecting the animals to a period of chronic, unpredictable stress and then assessing the ability of this compound to reverse the resulting depressive-like behaviors.

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of 5-HT2A receptor agonists and a typical preclinical workflow for determining effective dose.

5-HT2A_Receptor_Signaling_Pathway Signaling Pathway of 5-HT2A Receptor Agonists cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT2A Agonist (e.g., this compound, Psilocin, LSD) 5HT2AR 5-HT2A Receptor Agonist->5HT2AR Binds to Gq_alpha Gq/11 protein 5HT2AR->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Plasticity) Ca_release->Downstream PKC->Downstream Therapeutic Therapeutic Effects (e.g., Antidepressant) Downstream->Therapeutic Side_Effects Potential Side Effects Downstream->Side_Effects

Caption: 5-HT2A Receptor Signaling Cascade.

Preclinical_ED50_Workflow Preclinical Workflow for Determining Effective Dose (ED50) Start Hypothesis: Novel compound has therapeutic potential Dose_Selection Dose Range Selection (Based on in vitro binding affinity) Start->Dose_Selection Animal_Grouping Animal Grouping (e.g., Rodents) - Vehicle Control - Multiple Dose Groups Dose_Selection->Animal_Grouping Drug_Admin Drug Administration (e.g., Intraperitoneal Injection) Animal_Grouping->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Head-Twitch Response, Forced Swim Test) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Quantify behavioral response) Behavioral_Assay->Data_Collection Dose_Response_Curve Dose-Response Curve Generation Data_Collection->Dose_Response_Curve ED50_Calculation ED50 Calculation (Dose producing 50% of maximal effect) Dose_Response_Curve->ED50_Calculation End Effective Dose for further studies established ED50_Calculation->End

Caption: Preclinical ED50 Determination Workflow.

References

Safety Operating Guide

Navigating the Safe Handling of LPH-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human consumption.

LPH-5 is a novel and potent psychedelic phenethylamine derivative currently under investigation for its therapeutic potential as a selective serotonin 5-HT2A receptor agonist.[1] As a research chemical, comprehensive safety data is not yet publicly available. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with the utmost care, adhering to stringent safety protocols appropriate for potent, powdered compounds with unknown long-term health effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent research compounds like this compound. The required level of protection depends on the specific laboratory activity being performed.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a ventilated enclosure- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving are critical to prevent exposure.[1]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following procedural guidance outlines the key stages of the operational workflow.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Log the compound into the laboratory's chemical inventory.

  • Store: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage container should be clearly labeled with the compound's name and any known hazard warnings.

Experimental Protocols: Solution Preparation

The following protocol details the steps for safely preparing a solution of this compound. This procedure should be conducted within a certified chemical fume hood.

  • Prepare the Workspace:

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface before and after use.

    • Gather all necessary materials, including the this compound container, solvent, vials, and pipettes.

    • Have a designated waste container for contaminated materials readily accessible within the fume hood.

  • Don PPE: Put on the appropriate PPE as specified in the table above for "Solution Preparation."

  • Weighing the Compound:

    • If weighing the powdered form, do so within a ventilated balance enclosure or a fume hood to minimize inhalation risk.[2]

    • Use appropriate tools to handle the powder and avoid generating dust.

  • Dissolving the Compound:

    • Carefully add the weighed this compound to the solvent in a suitable container.

    • Cap the container and mix gently until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[3]

  • This compound Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. Incineration is often the preferred method for the complete destruction of potent pharmaceutical compounds.[4]

  • Contaminated Labware: Disposable items such as vials, pipette tips, and centrifuge tubes that have come into contact with this compound should be collected in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the name of the compound.[1]

  • Contaminated PPE: Carefully remove and dispose of all contaminated PPE, such as gloves and disposable lab coats, in a sealed bag or container labeled as hazardous waste.[1]

Decontamination Protocol

Thorough decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

  • Work Surfaces: After handling this compound, wipe down all work surfaces with a suitable solvent that is known to dissolve the compound, followed by a thorough cleaning with soap and water.[5] All cleaning materials should be disposed of as hazardous waste.

  • Equipment: Decontaminate any equipment that has come into contact with this compound according to the manufacturer's instructions, ensuring the cleaning agent is compatible with the equipment.

Experimental Workflow for this compound Solution Preparation

LPH5_Solution_Preparation cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase start Start: Review Safety Protocol prep_workspace Prepare Workspace in Fume Hood start->prep_workspace Verify fume hood certification don_ppe Don Appropriate PPE prep_workspace->don_ppe weigh_powder Weigh this compound Powder don_ppe->weigh_powder Use ventilated enclosure dissolve Dissolve in Solvent weigh_powder->dissolve label_solution Label Solution Container dissolve->label_solution dispose_waste Dispose of Contaminated Materials label_solution->dispose_waste Segregate hazardous waste decontaminate Decontaminate Workspace dispose_waste->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe end_op End of Operation doff_ppe->end_op

Caption: Workflow for the safe preparation of an this compound solution.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.